molecular formula C43H75NO6 B15549535 Lipid A6

Lipid A6

Cat. No.: B15549535
M. Wt: 702.1 g/mol
InChI Key: KBXFPWUGHXHAKA-UHFFFAOYSA-N
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Description

Lipid A6 is a useful research compound. Its molecular formula is C43H75NO6 and its molecular weight is 702.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H75NO6

Molecular Weight

702.1 g/mol

IUPAC Name

bis(dec-3-ynyl) 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate

InChI

InChI=1S/C43H75NO6/c1-5-7-9-11-13-15-23-29-38-48-41(45)34-27-21-17-19-25-32-40(50-43(47)36-31-37-44(3)4)33-26-20-18-22-28-35-42(46)49-39-30-24-16-14-12-10-8-6-2/h40H,5-14,17-22,25-39H2,1-4H3

InChI Key

KBXFPWUGHXHAKA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Lipid A6 and a Comparative Analysis with Bacterial Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of Lipid A6, a synthetic ionizable lipid, and offers a comparative overview of the structurally distinct bacterial Lipid A. This document is intended to clarify the nomenclature and provide detailed structural and functional information for researchers in drug development and immunology.

Introduction: A Tale of Two "Lipid As"

The term "Lipid A" can be a source of confusion as it refers to two distinct molecules with vastly different chemical structures and biological functions.

  • Bacterial Lipid A: This is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2] It is a potent immunostimulant recognized by the Toll-like receptor 4 (TLR4), playing a crucial role in the innate immune response to bacterial infections.[3][4][5] Its structure is based on a phosphorylated disaccharide of glucosamine (B1671600) with multiple fatty acid chains.

  • This compound: This is a synthetic, ionizable amino lipid. It is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA. Its chemical structure is unrelated to bacterial Lipid A.

This guide will first focus on the chemical structure and application of the synthetic This compound and then provide a detailed overview of the structure and function of bacterial Lipid A for a comprehensive understanding.

The Chemical Structure and Application of Synthetic this compound

This compound is a novel, biodegradable, ionizable cationic lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics. Its structure is optimized for efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.

Chemical Structure of this compound

This compound is characterized by a dimethylamino headgroup connected via an ester linkage to a central branched linker, which in turn has two unsaturated ester chains containing internal alkynes. This unique structure, with its ester and alkyne bonds, is designed to enhance biodegradability and improve fusion with the cell membrane, facilitating the endosomal escape of the payload.

Chemical Name: 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-3-decyn-1-yl ester

Quantitative Data for this compound

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3037332-21-8
Molecular Formula C43H75NO6
Formula Weight 702.1 g/mol
pKa 6.65
Purity ≥95%
Formulation A solution in ethanol
Application in mRNA Delivery

This compound is a critical component in the formation of LNPs for mRNA delivery. These LNPs typically consist of the ionizable lipid (this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid. The ionizable nature of this compound allows for efficient encapsulation of negatively charged mRNA at a low pH and facilitates endosomal escape at the lower pH of the endosome.

LNP_Delivery cluster_formulation LNP Formulation (Low pH) cluster_delivery Cellular Delivery (Neutral pH) cluster_translation Cytoplasmic Translation mRNA mRNA LNP_Formation Self-Assembly into LNP mRNA->LNP_Formation Lipid_A6 This compound (Cationic) Lipid_A6->LNP_Formation Other_Lipids Helper Lipids, Cholesterol, PEG-Lipid Other_Lipids->LNP_Formation LNP LNP with Encapsulated mRNA LNP_Formation->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Workflow of LNP-mediated mRNA delivery using this compound.

Experimental Protocols for LNP Characterization

The performance of LNPs formulated with this compound can be assessed through various experimental protocols:

  • LNP Formulation: LNPs are typically formed by rapidly mixing an ethanolic solution of lipids (including this compound) with an aqueous solution of mRNA at a low pH.

  • Physicochemical Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Determined to assess surface charge.

    • Encapsulation Efficiency: Quantified using fluorescence-based assays (e.g., RiboGreen assay).

  • In Vitro Transfection Efficiency:

    • LNPs are incubated with cultured cells (e.g., HEK293T, HeLa).

    • Expression of the delivered mRNA (e.g., encoding a reporter protein like luciferase or GFP) is measured.

  • In Vivo Efficacy:

    • LNPs are administered to animal models (e.g., mice).

    • Expression of the therapeutic protein encoded by the mRNA is quantified in target tissues.

The Chemical Structure of Bacterial Lipid A

Bacterial Lipid A is the endotoxic principle of LPS and a potent activator of the innate immune system. Its structure varies among different bacterial species, which influences its biological activity.

General Structure of Bacterial Lipid A

The core structure of most biologically active Lipid A molecules consists of:

  • A β(1'→6)-linked D-glucosamine disaccharide backbone .

  • Phosphate (B84403) groups typically at positions 1 and 4' of the disaccharide.

  • Multiple acyl (fatty acid) chains attached to the disaccharide backbone at positions 2, 3, 2', and 3'.

The hexa-acylated and bis-phosphorylated form, as found in E. coli, is a canonical structure and a strong agonist of the TLR4 receptor complex.

Structural Variations in Bacterial Lipid A

The structure of Lipid A is not uniform across all Gram-negative bacteria. Key variations include:

  • Number of Acyl Chains: Can range from four (tetra-acylated) to seven (hepta-acylated).

  • Length of Acyl Chains: Typically between 10 and 16 carbons.

  • Presence of Secondary Acyl Chains: Additional fatty acids attached to the primary 3-hydroxy fatty acids.

  • Modifications of Phosphate Groups: Can be substituted with other groups like phosphoethanolamine or be absent.

These structural modifications can significantly alter the host's immune response, with some variants acting as TLR4 antagonists.

Bacterial SpeciesAcylation PatternPhosphate GroupsBiological Activity (Human TLR4)
Escherichia coli Hexa-acylated1, 4'-bis-phosphateStrong Agonist
Salmonella minnesota Hexa- or Hepta-acylated1, 4'-bis-phosphateStrong Agonist
Helicobacter pylori Tetra-acylated1-phosphateAntagonist
Rhodobacter sphaeroides Penta-acylated1, 4'-bis-phosphateAntagonist
TLR4 Signaling Pathway

Bacterial Lipid A is recognized by the TLR4-MD-2 receptor complex on the surface of immune cells, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Lipid_A Bacterial Lipid A LBP LBP Lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents Lipid A MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NF_kB NF-κB Activation MyD88->NF_kB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Interferons Type I Interferons IRF3->Interferons

Caption: TLR4 signaling pathway initiated by bacterial Lipid A.

Experimental Protocols for Bacterial Lipid A Structural Analysis

The determination of the precise chemical structure of bacterial Lipid A is crucial for understanding its biological activity. The primary methods used are:

  • Isolation of Lipid A:

    • LPS is extracted from bacterial cultures using methods like hot phenol-water extraction.

    • Lipid A is liberated from the LPS by mild acid hydrolysis, which cleaves the bond to the core oligosaccharide.

    • Solvent extraction is used to purify the Lipid A.

  • Structural Characterization:

    • Mass Spectrometry (MS): This is the gold standard for Lipid A structural analysis.

      • MALDI-TOF MS is used for initial screening of molecular species.

      • Electrospray Ionization (ESI)-MS/MS provides detailed fragmentation data to determine the number and location of acyl chains and phosphate groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the anomeric configuration and linkage of the glucosamine disaccharide.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the analysis of the fatty acid composition.

LipidA_Analysis_Workflow Start Bacterial Culture LPS_Extraction LPS Extraction (e.g., Hot Phenol-Water) Start->LPS_Extraction Hydrolysis Mild Acid Hydrolysis LPS_Extraction->Hydrolysis LipidA_Purification Lipid A Purification (Solvent Extraction) Hydrolysis->LipidA_Purification MS_Analysis Mass Spectrometry Analysis LipidA_Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (Backbone Structure) LipidA_Purification->NMR_Analysis GC_MS_Analysis GC-MS (Fatty Acid Composition) LipidA_Purification->GC_MS_Analysis MALDI MALDI-TOF MS (Molecular Weight Profile) MS_Analysis->MALDI ESI_MSMS ESI-MS/MS (Fragmentation Analysis) MS_Analysis->ESI_MSMS Structure_Elucidation Structure Elucidation MALDI->Structure_Elucidation ESI_MSMS->Structure_Elucidation NMR_Analysis->Structure_Elucidation GC_MS_Analysis->Structure_Elucidation

Caption: Experimental workflow for bacterial Lipid A structural analysis.

Conclusion

References

Mechanism of action of Lipid A6 in mRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Lipid A6 in mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advent of messenger RNA (mRNA) therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of advanced drug delivery systems.[1] Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering fragile mRNA molecules to their target cells.[2][3] These LNPs are typically composed of four key components: an ionizable lipid, a phospholipid (or "helper" lipid), cholesterol, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid.[1] Each component is crucial for the nanoparticle's structure, stability, and biological function.[1][4]

At the heart of this delivery system is the ionizable lipid, which is arguably the most critical driver for both encapsulating the mRNA cargo and facilitating its release into the cytoplasm.[1][2] This guide provides a detailed technical overview of the mechanism of action of a specific, potent ionizable lipid known as this compound, focusing on its role from nanoparticle formulation to intracellular mRNA delivery.

This compound: A Biodegradable Ionizable Lipid

This compound is a synthetic, ionizable, and biodegradable lipid designed for the formulation of LNPs for RNA delivery.[5][6] Its structure is analogous to the well-known Dlin-MC3-DMA but incorporates ester and alkyne bonds.[5] These modifications are intended to improve its biodegradability and enhance its ability to fuse with cell membranes, potentially leading to improved tolerability and delivery efficiency.[5][7] A key physicochemical property of this compound is its acid dissociation constant (pKa) of 6.65, which is central to its pH-responsive mechanism of action.[6][8]

Core Mechanism of Action

The action of this compound in mRNA delivery can be dissected into a multi-step process, beginning with the self-assembly of the LNP and culminating in the release of mRNA into the host cell's cytoplasm.

Step 1: LNP Formulation and mRNA Encapsulation

The process begins with the rapid mixing of two solutions, typically using a microfluidic device for controlled and reproducible results.[9][10]

  • Aqueous Phase: Contains the negatively charged mRNA molecules dissolved in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).[11]

  • Organic Phase: Contains this compound, a helper phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid dissolved in an organic solvent like ethanol (B145695).[12][13]

During the controlled mixing, the low pH of the aqueous phase causes the tertiary amine headgroup of this compound to become protonated, conferring a positive charge.[14] This positive charge drives a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA.[4] This interaction neutralizes the charge, leading to the condensation of mRNA and the formation of a hydrophobic core, effectively encapsulating the mRNA payload. The other lipid components then self-assemble around this core to form the final LNP structure.[14]

Step 2: Systemic Circulation and Stability

Following formulation, the LNPs are subjected to a buffer exchange to raise the pH to a physiological level (pH ~7.4). At this neutral pH, the this compound deprotonates and becomes electrically neutral.[2] This is a critical feature, as a neutral surface charge minimizes non-specific interactions with anionic cell membranes and serum proteins, thereby reducing toxicity and increasing the LNP's circulation time in the bloodstream.[13][15] The PEG-lipid component further contributes to stability by forming a hydrophilic shield on the LNP surface, which prevents particle aggregation and reduces clearance by the immune system (opsonization).[1][13]

Step 3: Cellular Uptake via Endocytosis

LNPs primarily enter target cells through a process called receptor-mediated endocytosis.[16] In the bloodstream, serum proteins, notably Apolipoprotein E (ApoE), can adsorb to the LNP surface.[14] This LNP-ApoE complex is then recognized by lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR), which are highly expressed on the surface of certain cells, particularly liver hepatocytes.[14] This receptor binding triggers the cell membrane to invaginate and engulf the LNP, enclosing it within a membrane-bound vesicle called an endosome.[17]

Step 4: Endosomal Escape: The Critical Hurdle

Endosomal escape is the most significant barrier to effective mRNA delivery; it is estimated that only 1-2% of mRNA successfully escapes the endosome to reach the cytoplasm.[17] The acidic pKa of this compound is the key to overcoming this barrier.[]

As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from ~6.5 to 5.0.[][19] Once the endosomal pH drops below the pKa of this compound (6.65), its amine headgroup is once again protonated, and the lipid becomes positively charged.[19] This pH-triggered charge switch is the catalyst for endosomal membrane disruption. The cationic this compound is thought to interact with negatively charged (anionic) lipids present in the inner leaflet of the endosomal membrane.[19] This interaction is believed to destabilize the endosomal membrane through one or more proposed mechanisms:

  • Membrane Fusion: The lipids of the LNP may directly fuse with the endosomal membrane, creating a pore through which the mRNA can be released.[]

  • Non-Bilayer Phase Transition: The accumulation of cone-shaped, multi-tailed ionizable lipids like this compound can induce a transition in the membrane structure from a stable bilayer to a non-bilayer, inverted hexagonal (HII) phase.[2] This structural rearrangement disrupts membrane integrity, leading to its rupture.[19]

This disruption allows the encapsulated mRNA to be released from the endosome into the cytoplasm, making it available for translation.[20] Studies have suggested that this escape occurs primarily from early endocytic or recycling endosomes.[21][22]

Step 5: mRNA Translation

Once in the cytoplasm, the mRNA is freed from the LNP components and can engage with the cell's ribosomal machinery. The ribosomes then translate the genetic code carried by the mRNA to synthesize the desired protein, be it a viral antigen for a vaccine or a therapeutic protein for disease treatment.[23]

Quantitative Data Summary

The performance of an LNP formulation is defined by several key quantitative parameters. The following tables summarize typical data for ionizable lipid-based LNPs, including this compound.

Table 1: Physicochemical Properties of this compound and Formulated LNPs

ParameterTypical ValueSignificance
This compound pKa 6.65[6][8]Optimal for remaining neutral in blood (pH 7.4) and becoming charged in acidic endosomes (pH 5.0-6.5).[19]
Particle Size (Z-average) 80 - 120 nmInfluences biodistribution and cellular uptake efficiency; sizes <200 nm avoid rapid clearance.[24][25]
Polydispersity Index (PDI) < 0.2[26]Indicates a narrow, uniform particle size distribution, which is crucial for reproducible performance.[26]
mRNA Encapsulation Efficiency > 95%[26]High encapsulation protects mRNA from degradation and ensures an effective dose is delivered.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible synthesis and characterization of mRNA LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs using a microfluidic mixing device (e.g., NanoAssemblr™ Ignite™).[11]

  • Preparation of Stock Solutions:

    • Lipid Mixture (Organic Phase): Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in 100% ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).[10] The total lipid concentration may range from 10-25 mM.

    • mRNA Solution (Aqueous Phase): Dilute the mRNA transcript in a 50 mM citrate buffer (pH 4.0).[11]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

    • Set the flow rate ratio on the microfluidic instrument, typically 3:1 (Aqueous:Organic).[11]

    • Set the total flow rate (e.g., 12 mL/min).[11]

    • Initiate the mixing process. The rapid, controlled mixing of the two streams causes the LNPs to self-assemble.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS, pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10K MWCO) to remove the ethanol and exchange the buffer.

    • Alternatively, use tangential flow filtration (TFF) for larger-scale purification.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or -80°C for long-term storage.[11]

Protocol 2: LNP Characterization

A. Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP sample in 1x PBS to an appropriate concentration.[11]

    • Transfer the diluted sample to a disposable DLS cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Measure the particle size (Z-average diameter) and PDI at 25°C. A PDI value below 0.2 is considered acceptable for monodisperse samples.[26]

B. mRNA Encapsulation Efficiency (EE) Assay

  • Method: Quant-iT™ RiboGreen™ Assay.[10][26]

  • Principle: The RiboGreen dye fluoresces significantly only when bound to nucleic acids. By measuring fluorescence before and after disrupting the LNPs, one can determine the amount of encapsulated mRNA.

  • Procedure:

    • Prepare a standard curve using known concentrations of the free mRNA.

    • In a 96-well plate, add the LNP sample to two separate wells.

    • To one set of wells, add TE buffer. To the other set, add a 0.5% solution of Triton X-100 to lyse the LNPs.[10]

    • Add the diluted RiboGreen reagent to all wells and incubate for 5 minutes, protected from light.

    • Measure fluorescence at an excitation/emission of ~480/520 nm.

    • Calculation: EE (%) = (FluorescenceTriton - FluorescenceTE Buffer) / FluorescenceTriton * 100

Protocol 3: In Vitro Transfection Efficiency Assay
  • Method: Luciferase Reporter Assay (e.g., OneGlo™ Assay).[26]

  • Procedure:

    • Seed cells (e.g., HeLa or HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of mRNA-LNPs (encoding Firefly Luciferase) in cell culture medium.

    • Aspirate the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours to allow for cellular uptake, endosomal escape, and protein expression.

    • Lyse the cells and measure the luminescence using a plate reader according to the OneGlo™ assay kit instructions.

    • Quantify protein concentration in the lysate (e.g., BCA assay) to normalize luciferase activity.

Visualizations: Pathways and Workflows

// Invisible edges for layout edge [style=invis]; Core -> {Ionizable, Helper, Chol, PEG}; } caption="Figure 1: Core components of a Lipid Nanoparticle (LNP)."

// Nodes LNP_Blood [label="1. LNP in Circulation\n(pH 7.4, Neutral Surface)", fillcolor="#4285F4"]; Uptake [label="2. Receptor-Mediated\nEndocytosis", fillcolor="#4285F4"]; Endosome [label="3. LNP in Early Endosome\n(pH ~6.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="4. Endosome Acidification\n(pH drops to 5.0-6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; Escape [label="5. Endosomal Escape\n(Membrane Disruption)", fillcolor="#EA4335"]; Release [label="6. mRNA Release\ninto Cytoplasm", fillcolor="#34A853"]; Translation [label="7. mRNA Translation\nby Ribosomes", fillcolor="#34A853"]; Protein [label="Synthesized Protein", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges LNP_Blood -> Uptake [label="ApoE binding\nto LDLR"]; Uptake -> Endosome; Endosome -> Acidification [label="Proton pumps (V-ATPase)\nlower pH"]; Acidification -> Escape [label="this compound becomes\npositively charged"]; Escape -> Release; Release -> Translation; Translation -> Protein; } caption="Figure 2: Cellular pathway of this compound-mediated mRNA delivery."

// Connections Lipids -> Mixer; mRNA -> Mixer; Mixer -> Dialysis [label="Self-Assembly"]; Dialysis -> DLS [label="Purified LNPs"]; Dialysis -> RiboGreen; Dialysis -> Assay; } caption="Figure 3: Experimental workflow for LNP synthesis and characterization."

References

Physical properties of Lipid A6 (pKa, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Lipid A6

This guide provides a comprehensive overview of the known physical properties of this compound, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties of this compound

This compound is an ionizable and biodegradable lipid specifically designed for the effective delivery of RNA therapeutics.[1] Its structure incorporates ester and alkyne bonds, which are intended to enhance its biodegradability and fusogenicity with cell membranes compared to similar lipids like D-Lin-MC3-DMA.[1] The key to its function lies in its ionizable dimethylamino headgroup, which has a specific pKa that dictates its charge state in different biological environments.[2][3]

Quantitative Data Summary

The following tables summarize the core physicochemical properties of this compound.

Table 1: General and Chemical Properties

Property Value Reference
Formal Name 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-3-decyn-1-yl ester [4]
CAS Number 3037332-21-8
Molecular Formula C43H75NO6
Formula Weight 702.1 g/mol
Purity ≥95%

| Description | Ionizable cationic and biodegradable alkyne lipid | |

Table 2: Physical Properties (pKa and Solubility)

Property Value Conditions/Notes Reference
pKa 6.65 This is the apparent pKa, critical for pH-responsive protonation.
Solubility 10 mg/mL In ethanol (B145695).
Soluble In other organic solvents such as chloroform (B151607) and ether.

| | Insoluble | In water. | |

Experimental Protocols

While the specific experimental reports detailing the determination of this compound's properties are proprietary, this section outlines the standard methodologies used for characterizing similar ionizable lipids.

Determination of pKa

The pKa of an ionizable lipid is a critical parameter that defines the pH at which 50% of the lipid molecules are in their ionized form. This is typically determined through pH-metric titration or spectroscopy-based methods.

Protocol: pH-Metric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a mixed solvent system, often containing an organic co-solvent (like ethanol) and water, to ensure solubility across a range of pH values.

  • Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Determination: The pKa is identified as the pH at the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated (ionized) and neutral species are equal.

Determination of Solubility

Solubility is measured to establish the concentration at which a solute (this compound) is saturated in a solvent. The "shake-flask" method is a standard protocol for determining equilibrium solubility in liquid solvents.

Protocol: Shake-Flask Method for Solubility in Ethanol

  • Sample Preparation: An excess amount of this compound is added to a known volume of ethanol in a sealed container (e.g., a glass vial). This ensures that a saturated solution is formed.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the excess, undissolved lipid.

  • Sample Collection: A clear aliquot of the supernatant is carefully removed. It may be further filtered (e.g., using a 0.22 µm syringe filter) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a standard curve for calibration. The measured concentration represents the saturation solubility of this compound in ethanol.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the functional pathway of this compound, a typical experimental workflow for its characterization, and the logical relationship of its pH-dependent behavior.

Functional Pathway of this compound in mRNA Delivery

The ionizable nature of this compound is fundamental to its role in delivering mRNA payloads into the cell cytoplasm. Its pKa of 6.65 allows the LNP to remain relatively neutral in the bloodstream but become positively charged in the acidic environment of the endosome, facilitating the release of its cargo.

G cluster_0 Extracellular Space (Bloodstream) pH ≈ 7.4 cluster_1 Cellular Environment cluster_2 Endosomal Escape Mechanism cluster_3 Cytoplasm LNP_neutral LNP with this compound (Largely Neutral) Endocytosis Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis Endosome Early Endosome pH ≈ 6.0 - 6.5 Endocytosis->Endosome Protonation This compound Protonation (Becomes Cationic +) Endosome->Protonation Acidification Interaction Interaction with Endosomal Membrane Protonation->Interaction Disruption Membrane Disruption Interaction->Disruption Release mRNA Release Disruption->Release Translation Protein Translation Release->Translation

Mechanism of LNP-mediated mRNA delivery.
Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps of the shake-flask method coupled with HPLC analysis to quantitatively determine the solubility of this compound in a solvent like ethanol.

G start Start prep Add excess this compound to Ethanol start->prep agitate Agitate at constant T (24-48h to equilibrate) prep->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze via HPLC filter->hplc quantify Quantify against Standard Curve hplc->quantify end End: Determine Solubility (mg/mL) quantify->end

Workflow for determining lipid solubility.
pH-Dependent Ionization of this compound

The ionization state of this compound is directly dependent on the pH of its environment, a relationship governed by its pKa. This diagram illustrates the logical connection between pH, pKa, and the resulting charge state of the lipid's headgroup, which is the basis for its biological function.

G cluster_env Environmental pH cluster_state Resulting Ionization State pKa pKa of this compound (6.65) pH_low Endosomal pH (< 6.5) pKa->pH_low pH < pKa pH_high Physiological pH (≈ 7.4) pH_high->pKa pH > pKa state_neutral Largely Neutral (Deprotonated) pH_high->state_neutral state_charged Largely Cationic (Protonated) pH_low->state_charged

Relationship between pH, pKa, and lipid charge.

References

An In-depth Technical Guide to the Interaction of Lipid A with Endosomal Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by the host Toll-like receptor 4 (TLR4) triggers a cascade of signaling events that are critical for host defense but can also lead to detrimental inflammatory conditions such as sepsis when dysregulated. A key aspect of TLR4 signaling is its spatial and temporal regulation, with distinct signaling pathways initiated from the plasma membrane and from endosomal compartments following ligand-induced receptor endocytosis. This guide provides a comprehensive technical overview of the interaction of Lipid A with endosomal membranes, the subsequent signaling cascades, and the experimental methodologies used to study these processes.

Lipid A: Structure, Function, and Variants

Lipid A is a glucosamine-based phospholipid that serves as the primary pathogen-associated molecular pattern (PAMP) recognized by TLR4. The canonical structure of E. coli Lipid A consists of a β-(1'→6)-linked disaccharide of glucosamine (B1671600), which is typically hexa-acylated and bis-phosphorylated[1]. The acylation pattern, number, and length of fatty acid chains, as well as the phosphorylation status of the glucosamine backbone, can vary among different bacterial species[1]. These structural variations are critical determinants of the biological activity of Lipid A, ranging from potent TLR4 agonism to antagonism[1]. For instance, hexa-acylated Lipid A is a strong agonist, while some tetra-acylated forms can act as antagonists of human TLR4[2].

Recognition of Lipid A by the TLR4-MD-2 Complex

The initial recognition of Lipid A occurs at the cell surface and is mediated by a receptor complex consisting of TLR4 and a co-receptor protein, myeloid differentiation factor 2 (MD-2). MD-2 is a soluble protein that associates with the extracellular domain of TLR4 and contains a deep hydrophobic pocket that directly binds the acyl chains of Lipid A[3]. The binding of Lipid A to MD-2 induces a conformational change that promotes the dimerization of two TLR4-MD-2-Lipid A complexes. This dimerization event is the critical first step in initiating downstream signaling.

Endocytosis of the TLR4-MD-2-Lipid A Complex

Following its activation at the plasma membrane, the TLR4-MD-2-Lipid A complex is internalized into the cell via endocytosis. This process is crucial for the activation of the endosomal signaling pathway. The endocytosis of TLR4 is a regulated process that can be studied quantitatively using methods such as flow cytometry to measure the decrease in cell surface TLR4 levels upon LPS stimulation[4][5]. The internalization is dependent on clathrin and the GTPase dynamin[6]. Once internalized, the receptor complex is trafficked to early endosomes, a process that can be visualized by the colocalization of TLR4 with endosomal markers like Rab5[7][8].

Spatially Distinct TLR4 Signaling Pathways

TLR4 is unique among the Toll-like receptors in its ability to signal from two distinct subcellular locations, leading to the activation of different downstream pathways and cellular responses.

MyD88-Dependent Signaling from the Plasma Membrane

From the plasma membrane, the activated TLR4 complex recruits the Toll-interleukin 1 receptor (TIR) domain-containing adapter protein (TIRAP), which in turn recruits the myeloid differentiation primary response 88 (MyD88) adapter protein. This leads to the formation of the "Myddosome" complex and the subsequent activation of downstream kinases such as the IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). Ultimately, this pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6. This pathway is responsible for the early and acute inflammatory response to Lipid A.

TRIF-Dependent Signaling from the Endosome

Within the endosomal compartment, the internalized TLR4 complex engages a different set of adapter proteins. The TRIF-related adapter molecule (TRAM) recruits the TIR-domain-containing adapter-inducing interferon-β (TRIF). The recruitment of TRIF initiates a signaling cascade that leads to the activation of the transcription factor interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β)[7]. This pathway is also capable of activating a late phase of NF-κB. The TRIF-dependent pathway is critical for the induction of an antiviral state and for shaping the adaptive immune response.

Quantitative Data on Lipid A-TLR4 Interaction and Signaling

The following tables summarize key quantitative data related to the interaction of Lipid A with the TLR4/MD-2 complex and the subsequent cellular responses.

Ligand Receptor Complex Binding Affinity (Kd) Reference
Lipid Ahuman MD-290 nM[9]
LPShuman MD-22.3 µM[10]
Lipid Amouse TLR4/MD-2~3-10 nM[10]
Lipid Ahuman TLR4-MD-2~3 nM[11]
Tetraacylated Lipid A Mimetic (DA193)human MD-2~20-fold stronger than E. coli Lipid A[12]

Table 1: Binding Affinities of Lipid A and its Analogs to the TLR4/MD-2 Receptor Complex.

Cell Type Stimulus Concentration Time Point Cytokine Concentration (pg/mL or fold change) Reference
Murine Peritoneal MacrophagesLipid ANot specifiedNot specifiedTNF-α36%-67% suppression with mAbs[13]
Murine Peritoneal MacrophagesLipid ANot specifiedNot specifiedIL-130%-98% suppression with mAbs[13]
RAW 264.7 γNO(−) cellsSynthetic Lipid A derivativesDose-response5.5 hTNF-αEC50 values determined[10]
RAW 264.7 γNO(−) cellsSynthetic Lipid A derivativesDose-response5.5 hIFN-βEC50 values determined[10]
THP-1 cellsLPS4.5 - 0.00045 ng/ml4, 6, 8, 24 hIL-6Concentration dependent increase[14]
THP-1 cellsLPS4.5 - 0.00045 ng/ml4, 6, 8, 24 hTNF-αConcentration dependent increase[14]
Murine Bone Marrow-Derived DCsGLA-SE (TLR4 agonist)Not specifiedNot specifiedIL-12p40, TNFDependent on both MyD88 and TRIF[12]

Table 2: Quantitative Cytokine Responses to Lipid A/LPS Stimulation.

Experimental Protocols

Measurement of TLR4 Endocytosis by Flow Cytometry

This protocol is adapted from Schappe et al., 2018[4][5].

  • Cell Preparation:

    • Culture bone marrow-derived macrophages (BMDMs) or other suitable cell types (e.g., thioglycollate-elicited peritoneal macrophages) in appropriate media.

    • Plate cells in a 6-well plate at a density of 0.5 x 10^6 cells/well and incubate overnight.

  • LPS Stimulation:

    • Stimulate cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) at 37°C to induce TLR4 endocytosis.

    • Include an unstimulated control for each time point.

  • Arresting Endocytosis and Staining:

    • At each time point, place the plate on ice for 5 minutes to stop endocytosis.

    • Gently scrape the cells, transfer to tubes, and centrifuge at 400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in cold FACS buffer containing an Fc block antibody (e.g., TruStain fcX™) and incubate for 10 minutes on ice.

    • Add a fluorophore-conjugated anti-TLR4 antibody (and anti-CD14 if desired) and incubate for 30 minutes on ice in the dark.

    • Wash the cells three times with cold FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting at least 10,000-20,000 events per sample.

    • Gate on live, single cells.

    • Determine the Median Fluorescence Intensity (MFI) for TLR4 staining for each sample.

  • Data Analysis:

    • Subtract the MFI of an isotype control or unstained cells from the MFI of each sample to get the background-subtracted MFI.

    • Normalize the MFI of the stimulated samples to the MFI of the unstimulated (time 0) sample to calculate the percentage of surface TLR4 remaining.

    • Plot the percentage of surface TLR4 over time to visualize the kinetics of endocytosis.

Co-Immunoprecipitation (Co-IP) of TLR4 and Associated Adaptor Proteins

This protocol is a general guide based on standard Co-IP procedures[15][16][17].

  • Cell Lysis:

    • Culture cells (e.g., HEK293 cells expressing tagged TLR4 and adaptor proteins, or primary macrophages) and stimulate with Lipid A or LPS for the desired time.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40, protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing the Lysate:

    • Transfer the supernatant to a fresh tube.

    • Add Protein A/G agarose (B213101) or magnetic beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the protein of interest (e.g., anti-TLR4 or an antibody against a tag) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interacting partners (e.g., MyD88, TRIF, TRAM, TIRAP).

Isolation of Endosomes

This protocol outlines a general method for endosome isolation using density gradient ultracentrifugation[15][18].

  • Cell Homogenization:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a homogenization buffer (e.g., containing sucrose (B13894), HEPES, and protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle until a high percentage of cells are lysed (monitor under a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube.

    • Centrifuge the PNS at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and heavy membranes.

  • Density Gradient Ultracentrifugation:

    • Carefully layer the supernatant from the previous step onto a pre-formed density gradient (e.g., a discontinuous sucrose or OptiPrep gradient).

    • Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C in an ultracentrifuge with a swinging-bucket rotor.

    • Fractions containing endosomes will band at specific densities within the gradient.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the fractions by Western blotting for endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes) and for the presence of TLR4 and its signaling components.

Visualizations of Signaling Pathways and Workflows

LipidA_Signaling_Pathway Lipid A Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome Lipid A Lipid A TLR4_MD2 TLR4/MD-2 Lipid A->TLR4_MD2 Binding TIRAP TIRAP TLR4_MD2->TIRAP Recruitment Endo_TLR4 Endosomal TLR4/MD-2 TLR4_MD2->Endo_TLR4 Endocytosis MyD88 MyD88 TIRAP->MyD88 Recruitment Myddosome Myddosome Formation MyD88->Myddosome TRAF6 TRAF6 Myddosome->TRAF6 IKKs IKKs TRAF6->IKKs NFkB_activation NF-kB Activation IKKs->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines Transcription TRAM TRAM Endo_TLR4->TRAM Recruitment TRIF TRIF TRAM->TRIF Recruitment TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi IRF3_activation IRF3 Phosphorylation TBK1_IKKi->IRF3_activation Type_I_IFN Type I Interferons (IFN-α/β) IRF3_activation->Type_I_IFN Transcription

Caption: Lipid A signaling pathway via TLR4.

TLR4_Endocytosis_Workflow Workflow for Measuring TLR4 Endocytosis start Plate Macrophages stimulate Stimulate with Lipid A (Time Course) start->stimulate stop_endo Stop Endocytosis (Incubate on Ice) stimulate->stop_endo stain Stain with Anti-TLR4 Ab stop_endo->stain flow Flow Cytometry Analysis stain->flow analyze Calculate MFI and % Surface TLR4 flow->analyze end Endocytosis Kinetics analyze->end

Caption: Experimental workflow for TLR4 endocytosis assay.

Implications for Drug Development

A detailed understanding of the spatial and temporal regulation of TLR4 signaling is crucial for the development of novel therapeutics targeting inflammatory diseases and for the design of vaccine adjuvants.

  • TLR4 Antagonists: Molecules that can block the binding of Lipid A to MD-2 or prevent the dimerization of the TLR4 complex are potential anti-inflammatory agents for conditions like sepsis.

  • Biased Agonists: The development of "biased" TLR4 agonists that preferentially activate either the MyD88- or TRIF-dependent pathway is a promising strategy for vaccine adjuvants. For instance, an adjuvant that strongly activates the TRIF pathway could enhance adaptive immunity with reduced pro-inflammatory side effects. Monophosphoryl Lipid A (MPLA), a derivative of Lipid A, is an example of such a molecule that shows a preference for the TRIF pathway and is used in licensed vaccines[2].

  • Targeting Endosomal Signaling: Modulating the endosomal trafficking of TLR4 or the recruitment of TRAM and TRIF represents another avenue for therapeutic intervention.

Conclusion

The interaction of Lipid A with endosomal membranes is a pivotal event in the innate immune response to Gram-negative bacteria. The spatial segregation of TLR4 signaling into MyD88-dependent and TRIF-dependent pathways allows for a nuanced and appropriate response to infection. A thorough understanding of the molecular mechanisms and the availability of robust experimental protocols are essential for researchers in immunology and drug development to further dissect these pathways and to design novel immunomodulatory therapies. This guide provides a foundational resource for these endeavors.

References

Methodological & Application

Application Notes and Protocols for Formulation of Lipid A6 LNPs for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Their success is largely attributed to their ability to protect the fragile mRNA molecule from degradation and facilitate its efficient delivery into target cells. The composition of these LNPs is critical to their efficacy and safety. A key component is the ionizable lipid, which plays a pivotal role in mRNA encapsulation and endosomal escape. Lipid A6 is a biodegradable, ionizable cationic lipid that has demonstrated significant potential in formulating potent LNPs for mRNA delivery.[1][2][3] Its unique structure, featuring ester and alkyne bonds, is designed to improve biodegradability and enhance fusion with the endosomal membrane, thereby facilitating the release of mRNA into the cytoplasm.[2][4] This document provides a detailed protocol for the formulation of this compound-containing LNPs for mRNA delivery, along with methods for their characterization and in vitro evaluation.

Core Components of this compound LNPs

The formulation of effective mRNA LNPs involves a synergistic combination of four key lipid components:

  • Ionizable Cationic Lipid (this compound): At a low pH during formulation, the amino headgroup of this compound is positively charged, enabling the electrostatic complexation and encapsulation of the negatively charged mRNA.[5][6] Upon endocytosis into the cell, the acidic environment of the endosome protonates this compound, which is thought to promote the disruption of the endosomal membrane and release of the mRNA cargo into the cytoplasm.[5][7] this compound has a pKa of 6.65.[1][3]

  • Helper Phospholipid (e.g., DSPC or DOPE): Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are structural components that contribute to the formation and stability of the lipid bilayer of the nanoparticle.[5][6] The choice of phospholipid can influence the fusogenicity and overall efficacy of the LNP.[8]

  • Cholesterol: As a structural "helper" lipid, cholesterol is incorporated into the LNP to enhance stability, and particle integrity, and to regulate the fluidity of the lipid bilayer.[6][9]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG)-conjugated lipid is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby increasing the circulation half-life of the LNPs in vivo.[6][9][10]

Quantitative Data Summary

The following tables summarize typical lipid compositions and expected physicochemical properties of formulated this compound LNPs.

Table 1: Typical Molar Ratios of Lipid Components for LNP Formulation

Lipid ComponentMolar Percentage (%)Role in LNP Formulation
Ionizable Cationic Lipid (this compound)40 - 50mRNA encapsulation and endosomal escape
Helper Phospholipid (DSPC/DOPE)10 - 20Structural integrity and stability
Cholesterol38.5 - 48.5Particle stability and membrane fluidity
PEGylated Lipid (DMG-PEG 2000)1.5 - 2.5Particle size control and steric stabilization

Note: The optimal molar ratio may need to be determined empirically for a specific mRNA and application.[11]

Table 2: Expected Physicochemical Characteristics of this compound LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter)70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of uniform and monodispersed LNPs with high encapsulation efficiency.[12][13] This technique involves the rapid and controlled mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.[12][13]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. The concentrations will depend on the desired final lipid concentration and molar ratios. For example, a 25 mM total lipid stock can be prepared.[14]

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000).[9][14]

    • Add ethanol to reach the final desired lipid concentration for the organic phase.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the desired flow rates and flow rate ratio (e.g., a 3:1 aqueous to organic phase ratio is common).[15]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Downstream Processing:

    • The resulting LNP suspension will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, perform dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).[16]

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the formulated LNPs at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.[17]

B. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS) to reduce the effects of high ionic strength on the measurement.[17]

  • Measure the zeta potential using an instrument capable of Electrophoretic Light Scattering (ELS).

C. mRNA Encapsulation Efficiency Quantification:

  • The RiboGreen assay is a common method to determine the amount of encapsulated mRNA.[]

  • Prepare two sets of samples from the LNP formulation.

  • In the first set, add a membrane-disrupting agent (e.g., 0.2% Triton X-100) to lyse the LNPs and release all the mRNA.[14] This will measure the total mRNA amount.

  • In the second set, do not add any disrupting agent. This will measure the amount of unencapsulated, free mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization prep_lipids Prepare Lipid Stock Solutions in Ethanol mixing Microfluidic Mixing prep_lipids->mixing Organic Phase prep_mrna Prepare mRNA Solution in Aqueous Buffer (pH 4) prep_mrna->mixing Aqueous Phase dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) mixing->dialysis filtration Sterile Filtration dialysis->filtration dls DLS (Size, PDI) filtration->dls els ELS (Zeta Potential) filtration->els ribogreen RiboGreen Assay (Encapsulation Efficiency) filtration->ribogreen

Caption: Workflow for this compound LNP Formulation and Characterization.

LNP_Uptake_and_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) lnp This compound LNP (with mRNA cargo) lnp_in_endosome LNP in Endosome lnp->lnp_in_endosome Endocytosis protonation Protonation of This compound lnp_in_endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption mrna_release mRNA Release membrane_disruption->mrna_release cytoplasm Cytoplasm translation Translation (Protein Production) cytoplasm->translation mrna_release->cytoplasm

Caption: Cellular Uptake and Endosomal Escape of this compound LNPs.

References

Applications of Lipid A6 in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Lipid A6 is a novel, ionizable, and biodegradable lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, particularly messenger RNA (mRNA). Its chemical structure is analogous to the well-established ionizable lipid Dlin-MC3-DMA, but with the incorporation of ester and alkyne bonds to enhance its biodegradability and improve its ability to fuse with cell membranes[1][2]. This improved biodegradability is a critical feature, as it can reduce the potential for toxicity associated with the accumulation of delivery materials after repeated administrations[2].

In gene therapy research, this compound is a key component in the development of non-viral vectors for the delivery of nucleic acids[3][4]. These LNP-based delivery systems offer a safer alternative to viral vectors, which can be associated with immunogenicity and limitations in cargo size. The applications of this compound-formulated LNPs are being explored for a range of therapeutic areas, including protein replacement therapies and vaccines.

A notable application of this compound is its synergistic use with other lipid-like materials, such as cKK-E12, to significantly enhance mRNA delivery. This combination has been shown to facilitate robust protein expression with improved tolerability. The following sections provide detailed quantitative data, experimental protocols, and visualizations to guide researchers in the application of this compound for gene therapy research.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the in vivo efficacy of this compound-containing lipid nanoparticles, particularly in synergistic combination with cKK-E12.

Table 1: In Vivo Luciferase Expression with Varying cKK-E12:A6 Molar Ratios

LNP Formulation (cKK-E12:A6 Molar Ratio)Mean Luciferase Expression (photons/s/cm²/sr)
cKK-E12 only~1 x 10⁸
9:1~5 x 10⁸
8:2~1 x 10⁹
7:3 (Syn-3) ~5 x 10⁹
6:4~2 x 10⁹
4:6~1 x 10⁸
A6 only~5 x 10⁷

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes. The Syn-3 formulation demonstrated the most robust enhancement in protein expression.

Table 2: Dose-Dependent Expression of Human Erythropoietin (hEPO) using Syn-3 LNPs

mRNA Dose (mg/kg)Serum hEPO Concentration (ng/mL) - cKK-E12 LNPsSerum hEPO Concentration (ng/mL) - Syn-3 LNPs
0.25~100~500
0.50~200~1500
0.75~300~3000

This table illustrates the superior gene expression achieved with the synergistic Syn-3 (cKK-E12:A6 at 7:3) formulation compared to LNPs containing only cKK-E12 across different doses.

Table 3: Time-Dependent Expression of Human Erythropoietin (hEPO) using Syn-3 LNPs

Time Post-Injection (hours)Serum hEPO Concentration (ng/mL) - cKK-E12 LNPsSerum hEPO Concentration (ng/mL) - Syn-3 LNPs
6~300~3000
24~150~1500
48~50~500
72Undetectable~200

This data demonstrates both the higher peak expression and the sustained, though declining, presence of the therapeutic protein over time with the Syn-3 formulation.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs for mRNA Delivery via Microfluidic Mixing

This protocol describes the preparation of LNPs composed of a synergistic combination of the ionizable lipids cKK-E12 and this compound, along with helper lipids, for the encapsulation of mRNA.

Materials:

  • Ionizable lipids: cKK-E12 and this compound

  • Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol

  • PEGylated lipid: C14-PEG2000

  • mRNA (e.g., encoding Firefly Luciferase or hEPO)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis tubing or centrifugal filter units (e.g., Amicon, 30 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components should be: cKK-E12:this compound:DOPE:Cholesterol:C14-PEG2000 at 24.5:10.5:16.0:46.5:2.5 (This maintains the optimal 7:3 ratio for cKK-E12:A6 within a total ionizable lipid content of 35%).

    • Dissolve the appropriate amounts of each lipid in 200 proof ethanol to achieve a final total lipid concentration of 10 mM.

    • Vortex the solution intermittently until all lipids are fully dissolved.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired mRNA loading and the flow rates used during mixing.

  • Microfluidic Mixing for LNP Formulation:

    • Prime the microfluidic cartridge with ethanol and then with citrate buffer according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

    • Set the syringe pumps to the desired flow rates. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase). The total flow rate can be set, for example, to 20 mL/min.

    • Initiate the flow from both syringes to allow the two streams to converge in the microfluidic mixing channel. The rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

  • Purification and Buffer Exchange:

    • The collected LNP solution contains ethanol, which needs to be removed.

    • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using appropriate dialysis tubing. Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.

  • Characterization of LNPs:

    • Measure the size (Z-average diameter) and polydispersity index (PDI) of the formulated LNPs using Dynamic Light Scattering (DLS).

    • The encapsulation efficiency of the mRNA can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay) by measuring the fluorescence before and after lysing the LNPs with a detergent.

Protocol 2: In Vivo Evaluation of this compound-Containing LNPs in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of the formulated LNPs by measuring the expression of a reporter protein (e.g., Luciferase or hEPO) in mice.

Materials:

  • Formulated and purified this compound-containing LNPs encapsulating the mRNA of interest.

  • Laboratory mice (e.g., C57BL/6 or BALB/c).

  • Sterile syringes and needles for intravenous (IV) injection.

  • For Luciferase expression: IVIS imaging system, D-luciferin substrate.

  • For hEPO expression: Blood collection supplies (e.g., micro-hematocrit tubes), ELISA kit for human EPO.

  • Anesthetic for animal procedures.

Procedure:

  • Animal Handling and Dosing:

    • Acclimate the mice to the laboratory conditions for at least one week before the experiment.

    • Dilute the purified LNP-mRNA formulation in sterile PBS to the desired final concentration for injection.

    • Administer the LNP-mRNA formulation to the mice via intravenous (tail vein) injection. The dose will depend on the specific experiment (e.g., 0.25, 0.50, or 0.75 mg/kg of mRNA).

  • Assessment of Luciferase Expression:

    • At a predetermined time point after LNP administration (e.g., 6 hours), anesthetize the mice.

    • Inject the D-luciferin substrate intraperitoneally.

    • After a few minutes, place the mice in an IVIS imaging system to capture the bioluminescence signal.

    • Quantify the signal intensity in the region of interest (e.g., the liver) using the accompanying software.

  • Assessment of hEPO Expression:

    • At various time points after LNP administration (e.g., 6, 24, 48, and 72 hours), collect blood samples from the mice (e.g., via retro-orbital or submandibular bleeding).

    • Process the blood samples to obtain serum.

    • Quantify the concentration of human EPO in the serum using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • For luciferase expression, compare the bioluminescence intensity between different treatment groups.

    • For hEPO expression, plot the serum concentration of hEPO against time to generate expression profiles.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences between experimental groups.

Mandatory Visualization

G cluster_0 Cellular Uptake and Endosomal Escape LNP LNP with this compound (Net neutral charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & pH drop Protonation Protonation of this compound (Becomes positively charged) Late_Endosome->Protonation Membrane_Disruption Interaction with Anionic Lipids & Endosomal Membrane Disruption Protonation->Membrane_Disruption mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of mRNA delivery by this compound-containing LNPs.

G cluster_workflow Experimental Workflow start Start prep_lipids Prepare Lipid Mix (cKK-E12, A6, DOPE, Chol, PEG) in Ethanol start->prep_lipids prep_mrna Prepare mRNA in Citrate Buffer (pH 4) start->prep_mrna microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna->microfluidics purification Purification & Buffer Exchange (Dialysis/TFF into PBS) microfluidics->purification characterization LNP Characterization (Size, PDI, Encapsulation) purification->characterization injection IV Injection into Mice characterization->injection data_collection Data Collection injection->data_collection luciferase Bioluminescence Imaging (Luciferase) data_collection->luciferase elisa Serum Analysis (ELISA) (hEPO) data_collection->elisa analysis Data Analysis & Comparison luciferase->analysis elisa->analysis end End analysis->end

Caption: Workflow for LNP formulation and in vivo evaluation.

References

Application Notes and Protocols for the Characterization of Lipid A6 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential techniques for the characterization of Lipid A6 nanoparticles, a novel ionizable and biodegradable lipid platform for robust mRNA delivery. The following protocols and data are intended to guide researchers in the comprehensive analysis of these delivery systems, ensuring reproducibility and facilitating the development of potent and safe RNA therapeutics. This compound is often formulated with other lipids, such as the lipopeptide cKK-E12, to synergistically enhance mRNA delivery and improve tolerability.[1]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound nanoparticles is fundamental to predicting their in vivo behavior, including stability, biodistribution, and cellular uptake. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Data Presentation: Physicochemical Properties

The following table summarizes representative physicochemical data for lipid nanoparticles formulated with an ionizable lipid similar in class to this compound. These values can serve as a benchmark for formulation development.

Formulation ComponentMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid80 - 120< 0.2-3 to -6> 90%
cKK-E12:DOPE:Cholesterol:PEG-Lipid35 - 85< 0.2Near-neutral> 90%

Note: The data presented are representative of typical lipid nanoparticles and may vary based on the specific formulation parameters, including lipid ratios, buffer composition, and manufacturing process.[2][3][4]

Experimental Protocol: Particle Size and Zeta Potential Analysis

Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • Deionized (DI) water, filtered (0.22 µm filter)

  • Disposable polystyrene cuvettes for size measurement

  • Disposable folded capillary cells for zeta potential measurement

  • Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer)

Protocol:

  • Sample Preparation:

    • Allow the this compound nanoparticle suspension to equilibrate to room temperature.

    • Gently vortex the suspension to ensure homogeneity.

    • For size measurement, dilute the nanoparticle suspension in filtered DI water to an appropriate concentration to achieve a count rate between 100 and 500 kcps. A typical dilution is 1:100 (v/v).

    • For zeta potential measurement, dilute the nanoparticle suspension in 10 mM NaCl solution to minimize the effects of high ionic strength on the measurement.[5]

  • Instrument Setup:

    • Turn on the DLS/ELS instrument and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including dispersant viscosity and refractive index (use values for water unless otherwise specified).

  • Size Measurement (DLS):

    • Pipette 1 mL of the diluted sample into a polystyrene cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Set the instrument to perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

    • Record the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement (ELS):

    • Carefully inject the diluted sample into a folded capillary cell using a syringe, avoiding bubble formation.

    • Place the cell into the instrument.

    • Set the instrument to perform at least three replicate measurements.

    • Record the zeta potential in millivolts (mV).

Experimental Workflow: Physicochemical Characterization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Output A This compound Nanoparticle Suspension B Dilution for DLS A->B C Dilution for ELS A->C D DLS Measurement B->D E ELS Measurement C->E F Size (nm) & PDI D->F G Zeta Potential (mV) E->G

Workflow for physicochemical characterization of this compound nanoparticles.

mRNA Encapsulation and In Vitro Release

Efficient encapsulation of mRNA within the nanoparticle is crucial for protecting it from degradation and facilitating its delivery to the target cells. The release profile of the mRNA is also a critical parameter influencing the onset and duration of protein expression.

Data Presentation: mRNA Loading and Release
FormulationEncapsulation Efficiency (%)In Vitro Release at 24h (pH 5.5)
This compound-based LNPs> 90%~40-60%

Note: Encapsulation efficiency can be formulation-dependent. Release kinetics are influenced by the acidic environment of the endosome, which promotes the protonation of the ionizable lipid and subsequent destabilization of the nanoparticle.[1][6]

Experimental Protocol: mRNA Encapsulation Efficiency (RiboGreen Assay)

Objective: To quantify the percentage of mRNA encapsulated within this compound nanoparticles.

Materials:

  • This compound-mRNA nanoparticle suspension

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • Nuclease-free water

  • Fluorometer or plate reader with excitation/emission at ~480/520 nm

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the free mRNA used in the formulation in TE buffer to generate a standard curve.

  • Sample Preparation:

    • Total mRNA (Lysed Sample): Dilute the this compound-mRNA nanoparticle suspension in TE buffer containing 2% Triton X-100 to disrupt the nanoparticles and release the encapsulated mRNA.

    • Free mRNA (Intact Sample): Dilute the same nanoparticle suspension in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to both the standards and the prepared samples according to the manufacturer's instructions.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both the lysed and intact samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Experimental Protocol: In Vitro mRNA Release (Dialysis Method)

Objective: To evaluate the release kinetics of mRNA from this compound nanoparticles in a simulated endosomal environment.

Materials:

  • This compound-mRNA nanoparticle suspension

  • Dialysis tubing (e.g., 100 kDa MWCO)

  • Release buffer (e.g., acetate (B1210297) buffer, pH 5.5)

  • Sink buffer (e.g., PBS, pH 7.4)

  • Incubator shaker

Protocol:

  • Place a known concentration of the this compound-mRNA nanoparticle suspension into the dialysis tubing.

  • Immerse the sealed dialysis bag in a large volume of sink buffer (pH 7.4) to simulate physiological conditions.

  • To simulate endosomal release, the dialysis can be performed against a release buffer at pH 5.5.[7]

  • Place the setup in an incubator shaker at 37°C.

  • At predetermined time points, collect aliquots from the sink buffer and replace with fresh buffer.

  • Quantify the amount of released mRNA in the aliquots using a suitable method (e.g., RiboGreen assay or UV-Vis spectroscopy).

  • Plot the cumulative percentage of mRNA released over time.

Stability Assessment

The stability of this compound nanoparticles under various storage conditions is a critical determinant of their shelf-life and clinical viability.

Data Presentation: Stability Profile
Storage ConditionTimeMean Particle Size (nm)PDIEncapsulation Efficiency (%)
4°C, pH 7.40 days850.1595%
30 days900.1892%
90 days950.2288%
-20°C, pH 7.40 days850.1595%
30 days1100.2590%
90 days1300.3085%

Note: Data are representative. Refrigeration at 2-8°C generally maintains LNP stability better than freezing, which can induce aggregation. Lyophilization with cryoprotectants can be an effective long-term storage strategy.[8][9][10][11]

Experimental Protocol: Long-Term Stability Study

Objective: To assess the physicochemical stability of this compound nanoparticles over time at different temperatures and pH conditions.

Protocol:

  • Aliquot the this compound nanoparticle suspension into multiple vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, -20°C) and in buffers of varying pH (e.g., 5.4, 7.4).[8]

  • At specified time points (e.g., 0, 1, 3, 6 months), retrieve a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Perform physicochemical characterization as described in Section 1.2 (Size, PDI, Zeta Potential) and Section 2.2 (Encapsulation Efficiency).

  • Plot the changes in these parameters over time for each condition.

Biological Characterization

The ultimate measure of a drug delivery system's efficacy is its ability to deliver its payload to the target cells and elicit a biological response.

Experimental Protocol: In Vitro Protein Expression

Objective: To quantify the level of protein expression following transfection of cells with this compound-mRNA nanoparticles.

Materials:

  • This compound-mRNA nanoparticles (encoding a reporter protein, e.g., Luciferase or GFP)

  • Target cell line (e.g., hepatocytes, immune cells)

  • Cell culture medium and supplements

  • Luciferase assay kit or flow cytometer

  • 96-well cell culture plates

Protocol:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound-mRNA nanoparticles.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • For luciferase-encoding mRNA, lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.

  • For GFP-encoding mRNA, analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Signaling Pathway Activation

Ionizable lipids within nanoparticles have been shown to activate innate immune signaling pathways, such as Toll-like receptor 4 (TLR4) and Stimulator of Interferon Genes (STING), which can influence the therapeutic outcome.[12][13]

TLR4 Signaling Pathway

G LNP This compound NP TLR4 TLR4/MD2 LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Type I IFN IRF3->IFN

Proposed TLR4 signaling activation by this compound nanoparticles.
STING Signaling Pathway

G LNP This compound NP (Endosomal Escape) cGAS cGAS LNP->cGAS dsDNA sensing STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN

Proposed STING pathway activation by this compound nanoparticles.
Cellular Uptake and Endosomal Escape

The entry of this compound nanoparticles into cells is primarily mediated by endocytosis, often involving the binding of apolipoproteins, such as ApoE, to the nanoparticle surface, which then interact with receptors like the low-density lipoprotein receptor (LDLR).[6] Subsequent escape from the endosome is crucial for the mRNA to reach the cytoplasm and be translated into protein.

ApoE-Mediated Uptake Workflow

G LNP This compound NP Complex LNP-ApoE Complex LNP->Complex ApoE ApoE ApoE->Complex LDLR LDLR Complex->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Workflow of ApoE-mediated cellular uptake of this compound nanoparticles.
Experimental Protocol: Quantification of Cellular Uptake

Objective: To quantify the percentage of cells that have internalized this compound nanoparticles.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., containing a fluorescent lipid)

  • Target cell line

  • Flow cytometer

Protocol:

  • Prepare this compound nanoparticles incorporating a fluorescent lipid (e.g., DiI or DiD).

  • Treat cells with the fluorescently labeled nanoparticles for various time points.

  • Wash the cells thoroughly to remove any non-internalized nanoparticles.

  • Harvest the cells and analyze them using a flow cytometer.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of uptake.[14]

Experimental Protocol: Assessment of Endosomal Escape

Objective: To visualize and quantify the escape of the nanoparticle's payload from the endosome into the cytoplasm.

Materials:

  • This compound nanoparticles encapsulating fluorescently labeled mRNA

  • Endosomal/lysosomal markers (e.g., LysoTracker)

  • Confocal microscope

Protocol:

  • Treat cells with this compound nanoparticles containing fluorescently labeled mRNA.

  • At different time points, stain the cells with an endosomal/lysosomal marker.

  • Image the cells using a confocal microscope.

  • Analyze the co-localization of the fluorescent mRNA signal with the endosomal/lysosomal marker. A decrease in co-localization over time indicates endosomal escape.[15][16][17]

References

Application Notes and Protocols: Storage and Stability of Lipid A6 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the storage, handling, and stability assessment of Lipid A6 formulations. The protocols outlined below are essential for ensuring the integrity, potency, and safety of lipid nanoparticle (LNP)-based therapeutics and vaccines utilizing the ionizable and biodegradable this compound.

Introduction to this compound

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics.[1][2][3] Structurally similar to Dlin-MC3-DMA, this compound incorporates ester and alkyne bonds to enhance its biodegradability and membrane fusion capabilities.[3] It is a crucial component for creating stable and effective LNP-based drug delivery systems. The recommended storage for pure this compound is -20°C, where it is stable for at least two years.[4]

Storage and Handling Guidelines for this compound Formulations

The stability of LNP formulations is paramount for their therapeutic efficacy. Proper storage and handling are critical to prevent degradation of the lipid components and the encapsulated RNA cargo.

Recommended Storage Conditions:

Temperature RangeStorage TypeDurationKey Considerations
2°C to 8°C Short-term LiquidUp to 2 monthsMinimal aggregation and hydrolysis. Suitable for immediate use or short-term storage post-formulation.
-20°C Frozen LiquidUp to 12 monthsAddition of cryoprotectants (e.g., 10% sucrose (B13894) or trehalose) is recommended to prevent aggregation upon freezing and thawing.[5]
-80°C Long-term Frozen Liquid> 12 monthsUltra-low temperatures provide the best protection against chemical degradation for extended periods. Cryoprotectants are highly recommended.[6]
Room Temperature (Lyophilized) Long-term Dry Powder> 24 monthsLyophilization (freeze-drying) in the presence of lyoprotectants (e.g., sucrose, trehalose) offers excellent long-term stability by removing water, a key driver of hydrolysis.[4][6]

Handling Recommendations:

  • Thawing: When retrieving frozen formulations, thaw them at room temperature or in a 2-8°C environment. Avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and a decrease in encapsulation efficiency.[7] If multiple uses are anticipated, aliquot the formulation into single-use volumes before initial freezing.

  • Resuspension of Lyophilized Powder: Reconstitute lyophilized LNP formulations with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) and gently mix to ensure complete dissolution. Avoid vigorous vortexing, which can shear the nanoparticles.

  • Protection from Light and Oxygen: For lipids with unsaturated components, exposure to light and oxygen can promote oxidation.[6] Store formulations in amber vials and consider purging the headspace with an inert gas like argon or nitrogen for long-term storage.

Stability-Indicating Analytical Protocols

A robust stability testing program is crucial to define the shelf-life of this compound formulations. The following are key experimental protocols to assess the critical quality attributes (CQAs) of the LNPs over time.

Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[8][9] An increase in particle size or PDI over time can indicate aggregation, a critical instability parameter.

Protocol:

  • Sample Preparation: Dilute the this compound LNP formulation in a suitable buffer (e.g., PBS) to a concentration appropriate for the DLS instrument (typically in the range of 0.1-1 mg/mL). Ensure the buffer is filtered through a 0.22 µm filter to remove any extraneous particles.[10]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set the measurement parameters, including the scattering angle (typically 90° or 173°), laser wavelength, and data acquisition time.

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes before initiating the measurement.

  • Data Analysis: The instrument software will perform an autocorrelation analysis of the scattered light intensity fluctuations to determine the particle size distribution and PDI. A PDI value below 0.2 generally indicates a homogenous particle population.[11]

RNA Encapsulation Efficiency

Principle: The RiboGreen assay is a fluorescence-based method used to quantify the amount of RNA.[1][12][13] By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the percentage of encapsulated RNA can be determined.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a lysis buffer containing 2% Triton X-100 in TE buffer.

    • Create a standard curve of the specific RNA used in the formulation at known concentrations.

  • Sample Measurement:

    • Free RNA: In a 96-well black plate, add the diluted LNP sample and the RiboGreen working solution. This measures the RNA that is not encapsulated.

    • Total RNA: In separate wells, add the diluted LNP sample, the lysis buffer, and incubate for 10 minutes at 37°C to disrupt the LNPs. Then, add the RiboGreen working solution. This measures the total amount of RNA.

  • Fluorescence Reading: Measure the fluorescence of the plate using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[12]

  • Calculation:

    • Determine the concentration of free and total RNA from the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = ((Total RNA - Free RNA) / Total RNA) * 100

Lipid Composition and Degradation Analysis

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is a powerful technique for separating and quantifying the individual lipid components of the LNP formulation.[14][15][16] This method can also be used to detect the presence of lipid degradants, such as hydrolyzed or oxidized species.

Protocol:

  • Sample Preparation: Disrupt the LNP formulation by diluting it in an organic solvent, such as a mixture of methanol (B129727) and chloroform, to extract the lipids.

  • Chromatographic Separation:

    • Column: Use a reverse-phase column (e.g., C8 or C18) suitable for lipid separation.

    • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) with additives like ammonium (B1175870) acetate (B1210297) is typically used.

    • Injection: Inject the extracted lipid sample into the HPLC system.

  • Detection:

    • CAD: The eluent is nebulized, and the charged particles are detected. The signal is proportional to the mass of the analyte.

    • MS: The eluting lipids are ionized and detected based on their mass-to-charge ratio, providing structural information and high sensitivity for identifying degradants.

  • Data Analysis: Quantify the amount of this compound and other lipid components by comparing the peak areas to those of reference standards. The appearance of new peaks or a decrease in the main lipid peaks over time can indicate degradation.

Visualizing Key Pathways and Workflows

Signaling Pathway: Endosomal Escape of this compound LNPs

The therapeutic efficacy of RNA-LNP formulations relies on the successful delivery of the RNA cargo into the cytoplasm of target cells. This process is critically dependent on the endosomal escape of the LNPs.

G Endosomal Escape of this compound LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP with neutral This compound endocytosis Endocytosis LNP_neutral->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome Internalization late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation cytoplasm Cytoplasm early_endosome->cytoplasm Endosomal Escape (this compound protonated, membrane disruption) late_endosome->cytoplasm Endosomal Escape (this compound protonated, membrane disruption) translation mRNA Translation (Therapeutic Effect) cytoplasm->translation

Caption: Mechanism of cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow: LNP Stability Assessment

A systematic workflow is essential for evaluating the stability of this compound formulations under different storage conditions.

G LNP Stability Assessment Workflow cluster_assays Analytical Assays formulation This compound LNP Formulation storage Aliquot and Store at Different Conditions (e.g., 4°C, -20°C, -80°C) formulation->storage timepoint Pull Samples at Defined Time Points (e.g., T=0, 1, 3, 6 months) storage->timepoint dls DLS: Size & PDI timepoint->dls ribogreen RiboGreen Assay: Encapsulation Efficiency timepoint->ribogreen hplc HPLC-CAD/MS: Lipid Content & Degradation timepoint->hplc data_analysis Data Analysis and Shelf-life Determination dls->data_analysis ribogreen->data_analysis hplc->data_analysis

Caption: Workflow for a comprehensive stability study of this compound LNP formulations.

By adhering to these storage guidelines and implementing the detailed analytical protocols, researchers and developers can ensure the quality and stability of their this compound formulations, ultimately contributing to the successful development of novel RNA-based medicines.

References

Application Notes and Protocols for Four-Component LNP Systems Featuring Lipid A6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of four-component lipid nanoparticle (LNP) systems incorporating the biodegradable alkyne-containing ionizable lipid, Lipid A6. The following sections detail the molar ratios, formulation protocols, and characterization methods for these advanced drug delivery vehicles.

Introduction

Four-component lipid nanoparticles are at the forefront of nucleic acid delivery, offering a versatile platform for vaccines and therapeutics. A typical LNP formulation consists of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The precise molar ratio of these components is critical for the efficacy, stability, and safety of the LNP formulation.[3][4] This document focuses on a synergistic formulation that utilizes a combination of the well-established ionizable lipid cKK-E12 and the novel biodegradable alkyne this compound to enhance mRNA delivery.

Optimal Molar Ratios for Synergistic this compound Formulations

Research has demonstrated a synergistic effect when combining the ionizable lipids cKK-E12 and A6. This combination has been shown to enhance protein expression from delivered mRNA significantly. The optimal molar ratio of the different lipid components is crucial for achieving high encapsulation efficiency and potent in vivo activity.

A study investigating various ratios of cKK-E12 to A6 found that a specific blend yielded the most robust enhancement in protein expression.[5] While the overall four-component LNP formulation maintains a consistent ratio of ionizable lipid to other components, the innovation lies in the composition of the ionizable lipid fraction itself.

Table 1: Molar Ratios of Four-Component LNP Systems

LNP ComponentGeneral Molar Ratio (%)Synergistic cKK-E12/A6 Formulation (mol%)
Ionizable Cationic Lipid40 - 6035
Helper Phospholipid (e.g., DOPE)10 - 2016
Cholesterol30 - 5046.5
PEGylated Lipid (e.g., C14-PEG2000)1 - 2.52.5

Table 2: Optimal Molar Ratio within the Ionizable Lipid Component

Ionizable LipidMolar Ratio within Ionizable Fraction
cKK-E1270%
This compound30%

This 7:3 molar ratio of cKK-E12 to A6 within the ionizable lipid component resulted in a significant increase in both human erythropoietin (hEPO) and Firefly luciferase (Fluc) protein production in vivo compared to formulations containing either lipid alone.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs containing the synergistic cKK-E12 and this compound combination using a microfluidic device.

Materials:

  • Ionizable lipid cKK-E12

  • Ionizable this compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of cKK-E12, this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol.

    • Combine the lipid stock solutions to create a final lipid mixture in ethanol with the molar ratio of 35:16:46.5:2.5 (total ionizable lipid:DOPE:cholesterol:C14-PEG2000). The total ionizable lipid component should consist of a 7:3 molar ratio of cKK-E12 to A6.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer.

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Instrument: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Equilibrate the sample to 25°C in the instrument.

    • Measure the particle size (Z-average diameter) and PDI. For optimal LNP formulations, the size should be in the range of 80-150 nm with a PDI below 0.2.

b) mRNA Encapsulation Efficiency using RiboGreen Assay

  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • In a 96-well plate, add the LNP sample to wells with and without a final concentration of 0.5% Triton X-100.

    • Incubate the plate to allow for LNP lysis in the wells containing Triton X-100.

    • Add the RiboGreen reagent to all wells.

    • Measure the fluorescence at an excitation/emission of ~485/520 nm.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

c) Quantification of Lipid Molar Ratio by HPLC-ELSD

  • Instrument: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

  • Procedure:

    • Disrupt the LNP sample by diluting it in a suitable organic solvent (e.g., a mixture of methanol (B129727) and chloroform).

    • Inject the disrupted sample into the HPLC system.

    • Use a suitable column (e.g., C18) and a gradient elution program to separate the different lipid components.

    • The ELSD will detect the separated lipids.

    • Quantify the amount of each lipid by comparing the peak areas to those of known standards.

Mechanism of Action: The Role of this compound in Endosomal Escape

The ionizable lipid component is crucial for the endosomal escape of the mRNA cargo into the cytoplasm. At the acidic pH of the endosome, the ionizable lipids become protonated, leading to a net positive charge on the LNP surface. This facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and fusion. The inclusion of unsaturated alkyne groups in the hydrophobic tails of this compound is thought to enhance this process, promoting more efficient fusion with the endosomal membrane and subsequent release of the mRNA payload.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid Stock Lipid Stock (cKK-E12, A6, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Stock->Microfluidic Mixing Organic Phase mRNA Solution mRNA Solution in Citrate Buffer (pH 4) mRNA Solution->Microfluidic Mixing Aqueous Phase Dialysis Dialysis vs PBS (pH 7.4) Microfluidic Mixing->Dialysis DLS DLS (Size, PDI) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen HPLC HPLC-ELSD (Lipid Ratio) Dialysis->HPLC

Caption: LNP Formulation and Characterization Workflow.

Endosomal_Escape cluster_cell Cellular Uptake and Endosomal Escape LNP LNP in Circulation (Neutral pH) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Acidification Endosomal Acidification (pH ~5.5) Endosome->Acidification Protonation of Ionizable Lipids Membrane Fusion Membrane Fusion & Destabilization Acidification->Membrane Fusion This compound enhances membrane interaction mRNA Release mRNA Release into Cytoplasm Membrane Fusion->mRNA Release

Caption: Mechanism of LNP Endosomal Escape.

References

Troubleshooting & Optimization

Troubleshooting low transfection efficiency with Lipid A6

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lipid A6 Transfection Reagent

Welcome to the technical support center for the this compound Transfection Reagent. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve high transfection efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low transfection efficiency?

Low transfection efficiency can stem from several factors, including suboptimal cell health, incorrect this compound to nucleic acid ratio, poor quality of the nucleic acid, and inappropriate cell confluency at the time of transfection.[1][2][3] It is crucial to optimize these parameters for each specific cell line and payload combination.[1][4]

Q2: How does cell health and confluency affect transfection?

For optimal results, cells should be healthy, actively dividing, and free from contamination like mycoplasma. Transfection efficiency is highest when cells are between 40-80% confluent. Overly confluent cells may exhibit contact inhibition, making them resistant to nucleic acid uptake, while sparse cultures may grow poorly. It's recommended to use cells with a low passage number (<50) and ensure viability is greater than 90% before starting.

Q3: Can I use serum and antibiotics in my media during transfection with this compound?

While the formation of the this compound-nucleic acid complex must be done in a serum-free medium, the transfection itself can often be performed in a complete medium containing serum and antibiotics. Serum can interfere with complex formation. However, some modern lipid reagents are designed to be effective in the presence of serum. Always refer to specific protocol recommendations, as some cell types may be more sensitive. For stable transfections, it is advised to wait 48-72 hours post-transfection before adding a selective antibiotic.

Q4: My cells are showing high toxicity or dying after transfection. What should I do?

Cell death post-transfection is often due to an excessive concentration of the this compound reagent or the nucleic acid payload. Reducing the amount of one or both components can mitigate toxicity. It is also important to ensure the plasmid DNA is of high quality and free from endotoxins, which can induce a cytotoxic response. Optimizing the incubation time of the transfection complexes with the cells can also help, as prolonged exposure can be harmful to sensitive cell lines.

Q5: How long should I wait after transfection to see gene expression?

For transient transfections, gene expression is typically detectable within 24 to 72 hours. The optimal time for analysis depends on the specific gene, the promoter driving its expression, and the cell type. For reporter genes like GFP, expression can often be visualized at 24 hours post-transfection.

Troubleshooting Guide: Low Transfection Efficiency

If you are experiencing low transfection efficiency, use the following guide to identify and resolve the issue.

Problem 1: Suboptimal this compound to Nucleic Acid Ratio

The ratio of positive charges from the cationic this compound to the negative charges from the nucleic acid's phosphate (B84403) backbone is a critical parameter. An improper ratio can lead to inefficient complex formation and poor uptake.

Solution: Perform a Titration Experiment To find the ideal ratio for your specific cell line and plasmid, perform a titration experiment by varying the amount of this compound while keeping the nucleic acid amount constant.

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation (Day of Transfection):

    • In separate tubes, dilute a fixed amount of your plasmid DNA (e.g., 0.5 µg per well) in a serum-free medium like Opti-MEM™.

    • In another set of tubes, dilute varying volumes of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) into the same serum-free medium.

  • Complex Formation:

    • Add the diluted DNA to each tube of diluted this compound. Mix gently by flicking the tube.

    • Incubate the mixtures for 15-20 minutes at room temperature to allow complexes to form. Do not vortex.

  • Transfection:

    • Aspirate the old media from the cells and replace it with fresh, complete culture medium.

    • Add the this compound-DNA complexes dropwise to each well.

  • Incubation & Analysis: Incubate the cells for 24-48 hours. Analyze the results using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

WellPlasmid DNA (µg)This compound (µL)Ratio (µL Lipid : µg DNA)Transfection Efficiency (%)Cell Viability (%)
10.50.51:115%>95%
20.51.02:145%>95%
30.51.53:175% 90%
40.52.04:170%80%
50.52.55:165%70%

In this example, a 3:1 ratio of this compound to DNA provided the best balance of high efficiency and low toxicity.

Problem 2: Poor Quality of Nucleic Acid

The purity and integrity of your plasmid DNA or RNA are essential for successful transfection. Contaminants such as proteins, RNA, and endotoxins can significantly lower efficiency and increase toxicity.

Solution: Verify Nucleic Acid Quality

  • Purity: Ensure the A260/A280 ratio of your plasmid DNA is between 1.7 and 1.9.

  • Integrity: Run your plasmid on an agarose (B213101) gel to check for degradation or high percentages of nicked DNA (should be <20%).

  • Endotoxins: Use an endotoxin-free plasmid purification kit, especially when working with sensitive cell lines like primary cells.

Problem 3: Incorrect Complex Formation or Transfection Workflow

Procedural errors during the preparation of transfection complexes can prevent efficient delivery of the payload into the cells.

Solution: Adhere to the Recommended Protocol Follow the steps precisely, paying close attention to incubation times and the use of serum-free medium for complex formation.

TransfectionWorkflow cluster_prep Step 1: Preparation cluster_complex Step 2: Complex Formation cluster_transfect Step 3: Transfection A Dilute DNA in Serum-Free Medium C Combine Diluted DNA and this compound A->C B Dilute this compound in Serum-Free Medium B->C D Incubate 15-20 min at Room Temperature C->D Mix gently E Add Complexes to Cells in Complete Medium D->E F Incubate Cells for 24-72 hours E->F

Caption: Standard workflow for transfection using this compound.

Troubleshooting Decision Tree

Use this diagram to navigate potential issues and find solutions systematically.

TroubleshootingTree Start Start: Low Transfection Efficiency CheckCells Are cells healthy? (>90% viable, <50 passages, 40-80% confluent) Start->CheckCells CheckDNA Is nucleic acid high quality? (A260/A280 = 1.7-1.9, intact on gel) CheckCells->CheckDNA Yes Sol_Cells Solution: - Use fresh, healthy cells - Optimize seeding density - Test for mycoplasma CheckCells->Sol_Cells No CheckRatio Have you optimized the This compound:DNA ratio? CheckDNA->CheckRatio Yes Sol_DNA Solution: - Re-purify nucleic acid - Use endotoxin-free kit - Check integrity on gel CheckDNA->Sol_DNA No CheckProtocol Was the complex formation protocol followed correctly? CheckRatio->CheckProtocol Yes Sol_Ratio Solution: - Perform a titration experiment (e.g., 1:1 to 5:1 ratios) CheckRatio->Sol_Ratio No Sol_Protocol Solution: - Use serum-free medium for dilutions - Ensure 15-20 min incubation - Do not vortex complexes CheckProtocol->Sol_Protocol No Success High Efficiency Achieved CheckProtocol->Success Yes

Caption: A decision tree for troubleshooting low transfection efficiency.

References

Technical Support Center: Enhancing Lipid A6 LNP Serum Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of Lipid A6 lipid nanoparticles (LNPs). While "this compound" is used here as a placeholder for a specific ionizable lipid, the principles and strategies discussed are broadly applicable to a wide range of LNP formulations.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that users may encounter during their experiments with this compound LNPs in serum.

Issue Potential Cause(s) Recommended Solution(s)
Rapid clearance of LNPs from circulation - Opsonization and uptake by the mononuclear phagocyte system (MPS): The surface of the LNP may be recognized by the immune system.[1] - Formation of a destabilizing protein corona: Adsorption of certain serum proteins can lead to aggregation or clearance.[2]- Optimize PEGylation: Incorporate PEG-lipids into the LNP formulation to create a "stealth" coating that reduces MPS uptake and prolongs circulation.[1][3] Adjust the density and length of the PEG chains for optimal performance.[3][4] - Modify surface charge: Aim for a near-neutral zeta potential at physiological pH to minimize non-specific interactions with serum components.[5]
LNP aggregation upon incubation in serum - Insufficient steric shielding: The PEG layer may be insufficient to prevent inter-particle interactions in the presence of serum proteins. - Protein-induced aggregation: Certain serum proteins can act as bridges between LNPs, causing them to clump together. - Inappropriate buffer conditions: The pH or ionic strength of the formulation buffer may promote aggregation when mixed with serum.[6][7]- Increase PEG-lipid concentration: A higher density of PEG on the LNP surface can enhance steric stabilization.[4] However, be mindful of the "PEG dilemma," as excessive PEGylation can hinder cellular uptake.[2][4] - Optimize lipid composition: Incorporating helper lipids with specific properties, such as DSPC, which has a high melting temperature, can improve the structural integrity of the LNPs.[8] Cholesterol also plays a crucial role in stabilizing the lipid bilayer.[9][10][11] - Buffer optimization: Ensure the final LNP formulation is in a buffer of appropriate pH and ionic strength, such as PBS at pH 7.4, to maintain stability upon introduction to serum.[5]
Loss of encapsulated cargo (e.g., mRNA) in serum - LNP structural instability: The LNP structure may be compromised by interactions with serum components, leading to leakage of the payload.[12] - Lipid exchange with serum lipoproteins: Components of the LNP may be extracted by serum proteins, particularly lipoproteins, disrupting the particle's integrity.- Enhance lipid bilayer rigidity: Increasing the cholesterol content or using phospholipids (B1166683) with saturated acyl chains (like DSPC) can create a more rigid and less permeable LNP structure.[8][9] - Optimize ionizable lipid to cargo ratio: The interaction between the ionizable lipid and the nucleic acid cargo is fundamental to encapsulation and stability. Fine-tuning this ratio can improve cargo retention.[13]
Variability in experimental results - Inconsistent formulation process: Minor variations in parameters like flow rates during microfluidic mixing can lead to differences in LNP size, polydispersity, and stability.[6] - Freeze-thaw instability: Repeated freezing and thawing of LNP samples can cause aggregation and loss of function.[7][14]- Standardize formulation protocol: Maintain consistent parameters such as temperature, pH, and mixing speeds during LNP production. - Use cryoprotectants: For frozen storage, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the LNP formulation to prevent aggregation during freeze-thaw cycles.[7][15][16][17] - Aliquot samples: Store LNPs in single-use aliquots to avoid multiple freeze-thaw cycles.[5]

Frequently Asked Questions (FAQs)

1. What is the primary cause of LNP instability in serum?

The primary cause of LNP instability in serum is the interaction with serum proteins, which leads to the formation of a "protein corona."[2] This protein layer can alter the physicochemical properties of the LNPs, leading to aggregation, opsonization (marking for clearance by the immune system), and premature release of the encapsulated cargo.[1][2]

2. How does PEGylation improve serum stability?

Polyethylene glycol (PEG)-lipids incorporated into the LNP surface create a hydrophilic, sterically-hindered layer.[1][2] This "stealth" coating provides several benefits:

  • Reduces protein binding: It limits the adsorption of serum proteins, thereby minimizing the formation of a protein corona.[4]

  • Prevents aggregation: The steric barrier prevents LNPs from sticking to each other.[1][2]

  • Prolongs circulation time: By evading uptake by the mononuclear phagocyte system (MPS), PEGylated LNPs can circulate in the bloodstream for longer periods, increasing the likelihood of reaching their target tissue.[1][3]

3. What is the "PEG dilemma"?

While beneficial, PEGylation can also present challenges. The "PEG dilemma" refers to the fact that a dense PEG layer can hinder the interaction of the LNP with target cells, potentially reducing cellular uptake and endosomal escape, which are necessary for cargo delivery.[2][4] Furthermore, repeated administration of PEGylated LNPs can induce the production of anti-PEG antibodies, leading to accelerated blood clearance (ABC) of subsequent doses.[3][18][19]

4. How does the choice of helper lipid affect serum stability?

Helper lipids, such as phospholipids and cholesterol, are crucial for the structural integrity and stability of LNPs.[9][18]

  • Phospholipids: Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) have saturated acyl chains and a high transition temperature, which contributes to a more rigid and stable lipid bilayer.[8][10]

  • Cholesterol: Cholesterol intercalates between the phospholipid tails, filling gaps and increasing the packing density of the lipid bilayer.[9][16] This enhances membrane rigidity and reduces the permeability of the LNP, thereby improving cargo retention and stability in serum.[8][11]

5. What is the role of the ionizable lipid in serum stability?

The ionizable lipid is a key component that complexes with the nucleic acid cargo at an acidic pH during formulation and becomes neutral at physiological pH.[9][11][20] This neutrality is important for stability in the bloodstream, as it reduces interactions with negatively charged serum components. The structure of the ionizable lipid also influences the overall morphology and stability of the LNP.[10]

6. How can I assess the stability of my this compound LNPs in serum?

Several analytical techniques can be used to evaluate LNP stability in serum:

  • Dynamic Light Scattering (DLS): Measures the size distribution and polydispersity index (PDI) of the LNPs over time. An increase in size or PDI can indicate aggregation.[5]

  • Size Exclusion Chromatography (SEC): Separates LNPs from serum proteins and can be used to monitor for aggregation or degradation of the nanoparticles.[21]

  • Cargo Encapsulation Efficiency: Assays like the RiboGreen™ assay can be used to quantify the amount of nucleic acid that remains encapsulated within the LNPs after incubation in serum.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to quantify the individual lipid components of the LNPs to assess for any degradation or changes in composition over time.[22][23]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assessment using Dynamic Light Scattering (DLS)

  • Prepare LNP sample: Dilute the this compound LNP formulation to a suitable concentration in a formulation buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Incubation with serum: Mix the LNP suspension with fetal bovine serum (FBS) or human serum to a final serum concentration of 10-50%. A typical starting point is 10% FBS.[12][24]

  • Incubate at 37°C: Place the mixture in an incubator at 37°C to mimic physiological conditions.

  • Time points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the LNP-serum mixture.

  • DLS measurement: Dilute the aliquot in a suitable buffer (e.g., PBS, pH 7.4) to a concentration appropriate for DLS analysis. Measure the particle size (Z-average diameter) and polydispersity index (PDI).

  • Analysis: Plot the Z-average diameter and PDI as a function of time. A significant increase in either parameter indicates LNP aggregation and instability.

Visualizations

LNP_Instability_Pathway Pathway of LNP Instability in Serum LNP This compound LNP in Circulation Serum Serum Proteins (Albumin, Apolipoproteins, etc.) Corona Protein Corona Formation LNP->Corona Interaction Serum->Corona Adsorption Aggregation Aggregation Corona->Aggregation Opsonization Opsonization Corona->Opsonization Cargo_Release Premature Cargo Release Corona->Cargo_Release Clearance MPS Uptake & Rapid Clearance Opsonization->Clearance

Caption: LNP instability pathway in serum.

Caption: Workflow for serum stability assessment.

References

Impact of helper lipid choice on Lipid A6 LNP performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid A6-based Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a biodegradable, ionizable cationic lipid that contains alkyne and ester bonds.[1][2] These structural features are designed to enhance biodegradability and the ability to fuse with cell membranes compared to similar lipids like DLin-MC3-DMA.[1][3] It has a pKa of 6.65, making it suitable for encapsulating mRNA and facilitating its release into the cytoplasm.[2][4]

Q2: What is the fundamental role of a helper lipid in an LNP formulation?

A2: Helper lipids are crucial structural components of LNPs that work synergistically with the ionizable lipid.[] Their primary roles include:

  • Stabilizing the LNP structure : They contribute to the formation of a stable lipid bilayer.[6][7]

  • Facilitating endosomal escape : Certain helper lipids, particularly those with a cone-shaped geometry like DOPE, can promote the disruption of the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm.[7]

  • Influencing biodistribution : The choice of helper lipid can significantly alter the organ or tissue targeted by the LNP.[4]

  • Modulating LNP stability in vivo : Helper lipids like cholesterol fill gaps between other lipid molecules, which enhances the stability and rigidity of the nanoparticles and can reduce the premature leakage of the encapsulated cargo.[][7]

Q3: What are the most common helper lipids used with ionizable lipids like this compound, and what are their characteristics?

A3: The most common helper lipids include phospholipids (B1166683) and cholesterol. Key phospholipids are:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) : A saturated phospholipid with a cylindrical shape that tends to form stable bilayers. It is often used in clinically approved LNP formulations.[7][8] DSPC-containing LNPs may show preferential accumulation in the spleen.[9]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) : An unsaturated phospholipid with a cone shape that can promote the formation of a hexagonal phase, which is believed to facilitate membrane fusion and endosomal escape.[7][8] DOPE-containing LNPs have been shown to enhance mRNA delivery to the liver.[9]

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) : An unsaturated phospholipid that can also be used as a helper lipid, contributing to bilayer stability.[1]

Q4: How does the choice of helper lipid affect the biodistribution of LNPs?

A4: The helper lipid choice can significantly shift the organ tropism of LNPs. For example, replacing a neutral helper lipid like DOPE with an anionic lipid such as phosphatidylserine (B164497) (PS) can shift protein expression from the liver to the spleen. Conversely, using a cationic helper lipid like DOTAP can direct expression to the lungs.[4] DSPC-containing LNPs have also been shown to increase delivery to the spleen, while DOPE-containing LNPs can enhance liver delivery and transfection.[9]

Troubleshooting Guide

Q5: My this compound LNPs have a large particle size (>150 nm) and a high polydispersity index (PDI > 0.2). What are the likely causes and solutions?

A5: Large particle size and high PDI are common issues that can negatively impact LNP performance.

Potential Cause Troubleshooting Steps
Suboptimal Lipid Ratios The molar ratio of the different lipid components is critical. The ratio of the PEGylated lipid can significantly influence particle size; insufficient amounts may lead to aggregation.[] Systematically vary the molar percentages of each lipid component (this compound, helper lipid, cholesterol, PEG-lipid) to find the optimal ratio for your specific payload and application.
Issues with Lipid Stock Solutions Poor quality or degraded lipids can result in improper LNP formation.[] Ensure that all lipids are of high purity and have been stored under the recommended conditions. It is advisable to prepare fresh stock solutions.
Microfluidic System Parameters Incorrect flow rates or ratios in the microfluidic system can lead to larger and more polydisperse particles. Optimize the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases. A common starting point is an FRR of 3:1 (aqueous:organic).[]
Mixing Inefficiency Inefficient mixing of the lipid and aqueous phases can result in larger particles. Ensure that the microfluidic cartridge is not clogged and that the mixing geometry (e.g., herringbone) is appropriate for your flow rates.

Q6: The encapsulation efficiency of my mRNA in this compound LNPs is low (<90%). How can I improve it?

A6: High encapsulation efficiency is vital for ensuring a sufficient therapeutic dose is delivered.

Potential Cause Troubleshooting Steps
Insufficient Ionizable Lipid The amount of ionizable lipid is directly related to the amount of nucleic acid that can be encapsulated.[] Consider increasing the molar ratio of this compound in your formulation. The N:P ratio (the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the mRNA) is a key parameter to optimize.
Incorrect pH of Aqueous Buffer The ionizable lipid must be positively charged during formulation to interact with the negatively charged mRNA. This is achieved by using an acidic buffer (e.g., citrate (B86180) buffer at pH 4.0) for the mRNA solution.[] Verify the pH of your buffer.
Suboptimal N:P Ratio The ratio of the ionizable lipid's nitrogen atoms to the mRNA's phosphate groups (N:P ratio) is crucial for efficient encapsulation. This ratio often needs to be optimized, with typical values ranging from 3 to 6.
mRNA Degradation If the mRNA is degraded, it may not be efficiently encapsulated. Ensure that your mRNA is of high integrity and that you are working in an RNase-free environment.

Q7: My this compound LNPs show low transfection efficiency in vitro. What could be the problem?

A7: Low transfection efficiency can stem from several factors related to the LNP formulation and the experimental setup.

Potential Cause Troubleshooting Steps
Inefficient Endosomal Escape The helper lipid plays a significant role in endosomal escape.[7] If you are using a very stable helper lipid like DSPC, you might consider replacing it with or adding a fusogenic lipid like DOPE, which is known to promote endosomal release.
LNP Instability in Culture Media LNPs can aggregate or become unstable in the presence of serum proteins in cell culture media.[] You can assess the stability of your LNPs in your specific media using Dynamic Light Scattering (DLS) over time. Optimizing the PEG-lipid content can enhance stability.[]
Low Cellular Uptake The surface properties of the LNPs, influenced by the overall lipid composition, affect their interaction with cells. Ensure the zeta potential of your LNPs is suitable for interaction with the cell membrane.
Cell Line Specificity Transfection efficiency is highly dependent on the cell type being used.[] Some cell lines are inherently more difficult to transfect. It may be necessary to optimize the LNP formulation for your specific cell line.
Incorrect Dosing The dose of mRNA delivered to the cells may be too low. Perform a dose-response experiment to determine the optimal concentration of LNPs for transfection.[]

Quantitative Data Summary

Table 1: Impact of Helper Lipid Choice on LNP-mediated Protein Expression in Vivo

Ionizable LipidHelper LipidLiver Expression (Ratio)Spleen Expression (Ratio)Lung Expression (Ratio)Reference
Lipidoid 306O10DOPE81-[4]
Lipidoid 306O10PS (anionic)13-[4]
Lipidoid 306O10DOTAP (cationic)1-56[4]
Generic LNPDOPE~2-fold higher~5-fold lower-[9]
Generic LNPDSPC-~5-fold higher-[9]

Table 2: Representative Physicochemical Properties of LNPs

ParameterTypical RangeMeasurement Technique
Hydrodynamic Size 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay, CGE

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • Helper Lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (100%, molecular biology grade)

  • mRNA

  • Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Microfluidic mixing device and cartridge (e.g., NanoAssemblr)

  • Syringes

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, the chosen helper lipid, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:helper:cholesterol:PEG) to a final total lipid concentration of 10-20 mM. Vortex until all lipids are fully dissolved.[]

  • Prepare mRNA Solution: Dilute the mRNA stock in the citrate buffer (pH 4.0) to the desired concentration.[]

  • Setup Microfluidic System: Prime the microfluidic cartridge and system with ethanol and then with the citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: a. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. b. Set the flow rate ratio (aqueous:organic) to 3:1 and the total flow rate as per your optimization experiments (e.g., 12 mL/min).[] c. Initiate the pumps to mix the two streams in the microfluidic cartridge. The LNPs will self-assemble upon the rapid mixing.

  • Dialysis/Purification: Dialyze the collected LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This can be done using dialysis cassettes.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm syringe filter.

  • Storage: Store the LNPs at 4°C for short-term use.

Protocol 2: Characterization of LNP Size and Polydispersity

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic size and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Ensure the measurements are taken at a stable temperature (e.g., 25°C).

Protocol 3: Determination of mRNA Encapsulation Efficiency

This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded RNA.

Procedure:

  • Prepare two sets of diluted LNP samples in a 96-well plate.

  • To the first set, add TE buffer. This will measure the amount of unencapsulated (free) mRNA.

  • To the second set, add a lysis buffer containing a detergent like 1% Triton X-100. This will disrupt the LNPs and measure the total mRNA.

  • Add the RiboGreen reagent to all wells and incubate in the dark.

  • Measure the fluorescence using a plate reader.

  • Calculate the mRNA concentration in each sample using a standard curve of known mRNA concentrations.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Analysis Lipid_Stock Lipid Stock Solution (this compound, Helper, Chol, PEG in Ethanol) Microfluidics Microfluidic Mixing (Flow Rate Ratio 3:1) Lipid_Stock->Microfluidics Organic Phase mRNA_Solution mRNA Solution (in Acidic Buffer, pH 4.0) mRNA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Microfluidics->Dialysis LNP Self-Assembly Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization Characterization (Size, PDI, EE%) Sterilization->Characterization Helper_Lipid_Impact cluster_properties LNP Physicochemical Properties cluster_performance LNP Performance Outcomes Choice Choice of Helper Lipid Shape Molecular Shape (Cylindrical vs. Cone) Choice->Shape Charge Surface Charge (Neutral, Anionic, Cationic) Choice->Charge Stability Bilayer Stability & Rigidity Choice->Stability Endo_Escape Endosomal Escape Efficiency Shape->Endo_Escape Biodistribution In Vivo Biodistribution (Liver, Spleen, Lungs) Charge->Biodistribution Transfection Transfection Potency Stability->Transfection Endo_Escape->Transfection

References

Technical Support Center: Optimizing Lipid A6-Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid A6-mediated nucleic acid delivery. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is an ionizable and biodegradable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics. Its structure is similar to the well-known Dlin-MC3-DMA but incorporates ester and alkyne bonds. These modifications are intended to improve its biodegradability and enhance its ability to fuse with cell membranes, potentially leading to better endosomal escape of the nucleic acid cargo.[1]

Q2: What is the N:P ratio and why is it a critical parameter?

A2: The N:P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable or cationic lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo (e.g., siRNA, mRNA). This ratio is a critical parameter in LNP formulation as it significantly influences the physicochemical properties and biological activity of the nanoparticles. Key aspects affected by the N:P ratio include:

  • Encapsulation Efficiency: An appropriate N:P ratio is crucial for the effective complexation and encapsulation of the negatively charged nucleic acid within the LNP.

  • Particle Size and Stability: The N:P ratio can impact the size and stability of the LNPs.

  • Surface Charge: A higher N:P ratio generally leads to more positively charged particles, which can enhance interaction with negatively charged cell membranes but may also increase cytotoxicity.

  • Transfection Efficiency: The N:P ratio directly affects the efficiency of nucleic acid delivery into cells and its subsequent release from endosomes.

Q3: What is a recommended starting N:P ratio for this compound formulations?

A3: While the optimal N:P ratio is highly dependent on the specific application, cell type, and nucleic acid cargo, a common starting range for ionizable lipid-based LNPs is typically between 3 and 6. For this compound, especially when used in synergistic formulations, it is advisable to screen a range of N:P ratios to determine the optimal balance between transfection efficiency and cell viability for your specific system.

Q4: Can this compound be used in combination with other ionizable lipids?

A4: Yes, recent studies have shown that this compound can be used synergistically with other ionizable lipids, such as cKK-E12, to enhance mRNA delivery. A combination of cKK-E12 and this compound at a molar ratio of 7:3 has been reported to significantly improve protein expression compared to formulations with either lipid alone.[2] This synergistic effect is attributed to the enhanced membrane fusion and endosomal release facilitated by the inclusion of this compound.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Suboptimal N:P ratio.Perform an N:P ratio titration experiment to identify the optimal ratio for your specific nucleic acid and cell type. A typical starting range to screen is from 2:1 to 10:1.
Poor encapsulation efficiency.Ensure the pH of the aqueous buffer used for nucleic acid dilution is acidic (e.g., pH 3-5) to promote the protonation of this compound and its electrostatic interaction with the nucleic acid. Verify the accuracy of lipid and nucleic acid concentrations.
LNP instability (aggregation).Ensure proper mixing during formulation. Consider optimizing the percentage of PEG-lipid in the formulation, as it plays a key role in stabilizing the nanoparticles.
High Cytotoxicity N:P ratio is too high.A high N:P ratio can lead to an excess of positive charge on the LNP surface, which can be toxic to cells. Try lowering the N:P ratio.
High concentration of LNPs.Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
Inconsistent Results Between Batches Variability in formulation process.Utilize a controlled and reproducible mixing method, such as a microfluidic system, to ensure consistent LNP formation. Standardize all reagent concentrations and preparation steps.
Degradation of lipids or nucleic acids.Store lipids and nucleic acids under the recommended conditions to prevent degradation. Prepare fresh formulations for each experiment whenever possible.

Quantitative Data Summary

The following tables summarize key formulation parameters and their impact on LNP characteristics.

Table 1: Synergistic this compound Formulation Composition

ComponentMolar Ratio (%)Reference
Ionizable Lipid (cKK-E12:A6 at 7:3)35.0[1][2]
DOPE16.0[1][2]
Cholesterol46.5[1][2]
C14-PEG20002.5[1][2]

Table 2: General Impact of N:P Ratio on LNP Properties

N:P RatioParticle SizeZeta PotentialEncapsulation EfficiencyTransfection EfficiencyCytotoxicity
Low (e.g., < 3) May be larger and less stableCloser to neutral or slightly negativeMay be suboptimalGenerally lowerLower
Optimal (e.g., 3-6) Typically smaller and more uniformSlightly positiveGenerally highHighModerate
High (e.g., > 6) Can be smaller but may aggregateHighly positiveHighMay decrease after a certain pointHigher

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs using Microfluidic Mixing

This protocol describes the formulation of synergistic this compound and cKK-E12 LNPs for mRNA delivery.

Materials:

  • This compound in ethanol (B145695)

  • cKK-E12 in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000) in ethanol

  • mRNA in 10 mM sodium citrate (B86180) buffer (pH 3.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, cKK-E12, DOPE, cholesterol, and C14-PEG2000 from their respective stock solutions to achieve a final molar ratio of 35% ionizable lipid (with a 7:3 molar ratio of cKK-E12 to A6), 16% DOPE, 46.5% cholesterol, and 2.5% C14-PEG2000.

    • Add ethanol to reach the desired final lipid concentration for the organic phase.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the mRNA stock solution in 10 mM sodium citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 2 hours at 4°C using a dialysis cassette to remove ethanol and unencapsulated nucleic acid. Change the PBS buffer at least once during dialysis.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Determination of Optimal N:P Ratio

This protocol outlines a method for screening different N:P ratios to identify the optimal formulation.

Procedure:

  • Prepare a Series of Formulations:

    • Following the procedure in Protocol 1, prepare several small-scale LNP formulations, each with a different N:P ratio (e.g., 2, 4, 6, 8, 10).

    • To vary the N:P ratio, adjust the amount of ionizable lipid in the lipid-ethanol solution while keeping the concentration of the nucleic acid in the aqueous solution constant. Alternatively, keep the lipid composition constant and vary the nucleic acid concentration.

  • Characterize Each Formulation:

    • For each N:P ratio, characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

  • In Vitro Transfection:

    • Plate your target cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with each LNP formulation at a fixed nucleic acid concentration.

    • Include appropriate controls (e.g., untreated cells, cells treated with a commercial transfection reagent).

  • Assess Transfection Efficiency and Cytotoxicity:

    • After a suitable incubation period (e.g., 24-48 hours), assess transfection efficiency by measuring the expression of the delivered nucleic acid's target (e.g., reporter protein expression for mRNA, or knockdown of a target gene for siRNA).

    • Evaluate cytotoxicity using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Plot transfection efficiency and cell viability as a function of the N:P ratio to identify the ratio that provides the highest efficiency with the lowest toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_lipids Prepare Lipid-Ethanol Solution (this compound, cKK-E12, DOPE, Cholesterol, PEG-Lipid) np_ratio Vary N:P Ratio (e.g., 2, 4, 6, 8, 10) prep_lipids->np_ratio prep_rna Prepare mRNA/siRNA-Aqueous Solution (Citrate Buffer, pH 3.0) mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_rna->mixing np_ratio->mixing purification Purification (Dialysis against PBS) mixing->purification dls DLS Analysis (Size, PDI, Zeta Potential) purification->dls ee Encapsulation Efficiency (RiboGreen Assay) purification->ee transfection Cell Transfection purification->transfection assays Transfection & Viability Assays transfection->assays analysis Data Analysis & Optimal Ratio Identification assays->analysis

Caption: Workflow for optimizing the N:P ratio of this compound-containing LNPs.

signaling_pathway lnp This compound LNP cell_membrane Cell Membrane lnp->cell_membrane Uptake endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome endosomal_escape Endosomal Escape (Membrane Fusion) endosome->endosomal_escape This compound facilitates cytoplasm Cytoplasm endosomal_escape->cytoplasm rna_release siRNA/mRNA Release cytoplasm->rna_release risc RISC Loading (siRNA) rna_release->risc translation Translation (mRNA) rna_release->translation target_knockdown Target mRNA Cleavage risc->target_knockdown protein_expression Protein Expression translation->protein_expression

Caption: Cellular uptake and mechanism of action for this compound-mediated delivery.

References

Technical Support Center: Cell Viability Assays for Lipid A6-Based Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lipid A6-based transfection reagents. This guide focuses on addressing common issues related to cell viability assessment post-transfection.

Troubleshooting Guide

This section provides solutions to common problems encountered when assessing cell viability after this compound-based transfection.

Question: I am observing high cytotoxicity after transfection with my this compound formulation. What are the possible causes and how can I troubleshoot this?

Answer:

High cytotoxicity is a common concern in lipid-based transfection. Several factors related to the this compound formulation, transfection procedure, and the cells themselves can contribute to this issue. Here’s a step-by-step troubleshooting guide:

1. Optimize this compound Formulation and Complex Formation:

  • Lipid-to-mRNA Ratio: The ratio of this compound to your nucleic acid is critical. An excess of cationic lipid can be toxic to cells. Perform a dose-response experiment to determine the optimal ratio that provides high transfection efficiency with minimal cytotoxicity.

  • Helper Lipid Composition: The choice and ratio of helper lipids, such as DOPE and cholesterol, in your this compound nanoparticle (LNP) formulation can significantly impact both transfection efficiency and cell viability. Optimizing the molar ratio of these components is crucial. For instance, increasing the DOPE ratio can enhance endosomal escape but may also affect LNP stability.

  • Complex Formation: Ensure that the this compound-mRNA complexes are formed correctly. Use a serum-free medium for complex formation as serum proteins can interfere with this process. Allow adequate incubation time (typically 15-30 minutes at room temperature) for complexes to form before adding them to the cells.

2. Review Your Transfection Protocol:

  • Cell Density: Transfecting cells at a suboptimal density can lead to increased cytotoxicity. For adherent cells, a confluency of 70-90% at the time of transfection is generally recommended. For suspension cells, refer to the specific protocol for the optimal cell concentration.

  • Incubation Time: The duration of cell exposure to the transfection complexes can influence cell viability. You might consider reducing the incubation time or replacing the transfection medium with fresh culture medium after 4-6 hours to minimize toxicity.[1]

  • Serum in Medium: While complex formation should be in a serum-free medium, the transfection itself can often be performed in the presence of serum, which can be protective for some cell lines. However, this is cell-type dependent and should be optimized.

3. Consider the Health and Type of Your Cells:

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before transfection. Cells that are unhealthy or have been passaged too many times are more susceptible to transfection-induced toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to lipid-based transfection reagents. If you are working with a particularly sensitive cell line, you may need to perform more extensive optimization of the transfection parameters.

4. Check for Contamination:

  • Mycoplasma Contamination: Mycoplasma contamination can compromise cell health and make cells more sensitive to transfection reagents. Regularly test your cell cultures for mycoplasma.

Here is a logical workflow for troubleshooting high cytotoxicity:

G start High Cytotoxicity Observed q1 Is your this compound to mRNA ratio optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are your cells healthy and at the optimal density (70-90% confluency)? a1_yes->q2 s1 Perform a dose-response experiment to find the optimal ratio. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you forming complexes in serum-free medium? a2_yes->q3 s2 Optimize cell seeding density and ensure cells are in logarithmic growth phase. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Have you tried reducing the incubation time with the transfection complexes? a3_yes->q4 s3 Use serum-free medium for This compound-mRNA complex formation. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Have you checked for mycoplasma contamination? a4_yes->q5 s4 Reduce incubation time to 4-6 hours and then replace with fresh medium. a4_no->s4 s4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No end If issues persist, consider trying a different helper lipid composition in your LNP formulation or testing a different cell line. a5_yes->end s5 Test for and eliminate mycoplasma contamination. a5_no->s5 s5->end

Troubleshooting workflow for high cytotoxicity.

Question: My cell viability results are inconsistent between experiments. What could be causing this variability?

Answer:

Inconsistent results in cell viability assays can be frustrating. The source of variability often lies in subtle differences in experimental execution. Here are some factors to consider:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes of transfection reagents or assay solutions, can lead to significant variability. Ensure your pipettes are calibrated and use consistent technique.

  • Cell Passaging Number: The number of times your cells have been passaged can affect their behavior, including their response to transfection. For reproducible results, use cells within a consistent and low passage number range.

  • Inconsistent Incubation Times: Ensure that incubation times for transfection and for the viability assay itself are kept consistent across all experiments.

  • Reagent Preparation: Prepare fresh dilutions of your this compound, mRNA, and assay reagents for each experiment to avoid degradation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it used in transfection?

A1: this compound is an ionizable and biodegradable alkyne lipid. It is used to formulate lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA. Its ionizable nature means it has a near-neutral charge at physiological pH, which can reduce cytotoxicity, and becomes positively charged in the acidic environment of the endosome, facilitating the release of the genetic material into the cytoplasm.

Q2: How does this compound-based transfection cause cytotoxicity?

A2: Like other cationic and ionizable lipids, this compound can induce cytotoxicity through several mechanisms. The positive charge of the LNPs can interact with and disrupt the negatively charged cell membrane. Furthermore, the introduction of foreign nucleic acids and the lipid vehicle itself can trigger innate immune responses in the cells, leading to inflammation and potentially cell death. This can involve the activation of signaling pathways such as Toll-like receptors (TLRs) and the NLRP3 inflammasome.

Cell Viability Assay Selection

Q3: Which cell viability assay is best for this compound-based transfection experiments?

A3: The choice of cell viability assay depends on several factors, including the specific cell type, the experimental question, and potential interactions between the assay reagents and your LNP formulation. The three most common assays are MTT, XTT, and LDH.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity. While widely used, some studies suggest that nanoparticles can interfere with the MTT assay, either by interacting with the MTT reagent itself or by affecting cellular metabolic processes in a way that doesn't correlate with cell death.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Also measures metabolic activity but produces a water-soluble formazan (B1609692) product, simplifying the protocol compared to MTT. It is generally considered to have fewer interference issues with nanoparticles than MTT.

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of the cytoplasmic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cell death. This assay is a direct measure of cytotoxicity rather than metabolic activity.

Recommendation: For assessing cytotoxicity after this compound-based transfection, a combination of assays is often recommended. For example, using a metabolic assay like XTT in parallel with a membrane integrity assay like LDH can provide a more comprehensive picture of cell health.

Q4: Can this compound nanoparticles interfere with cell viability assays?

A4: Yes, it is possible. Lipid nanoparticles have been reported to interfere with certain colorimetric assays. For example, they can potentially reduce the tetrazolium salts used in MTT and XTT assays, leading to a false-positive signal for cell viability. It is crucial to include proper controls, such as a cell-free control with LNPs and the assay reagent, to check for any direct interaction.

Comparison of Common Cell Viability Assays

FeatureMTT AssayXTT AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to an insoluble formazan product.Enzymatic reduction of tetrazolium salt by metabolically active cells to a soluble formazan product.[2][3][4]Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5]
Measurement Absorbance of the solubilized formazan at ~570 nm.Absorbance of the soluble formazan at ~450 nm.Absorbance from a coupled enzymatic reaction at ~490 nm.
Indication Cell metabolic activity and viability.Cell metabolic activity and viability.Cell membrane damage and cytotoxicity.
Pros Well-established and sensitive.Soluble product (no solubilization step), faster, and generally less prone to interference from nanoparticles compared to MTT.Direct measure of cell death, non-destructive to remaining cells (uses supernatant).
Cons Insoluble product requires a solubilization step, potential for interference by nanoparticles and compounds that affect cellular metabolism.Can still be affected by compounds that alter cellular metabolism.Less sensitive for early-stage apoptosis, released LDH has a limited half-life in culture medium.

Experimental Protocols

Workflow for Assessing Cell Viability Post-Transfection

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Cell Viability Assay cluster_analysis Data Analysis prep1 Seed cells in a 96-well plate prep2 Allow cells to adhere and grow to desired confluency (e.g., 70-90%) prep1->prep2 trans1 Prepare this compound-mRNA complexes in serum-free medium prep2->trans1 trans2 Add complexes to cells trans1->trans2 trans3 Incubate for a defined period (e.g., 4-24 hours) trans2->trans3 assay1 Perform chosen cell viability assay (e.g., XTT or LDH) trans3->assay1 assay2 Include appropriate controls: - Untreated cells - Cells treated with this compound alone - Cell-free with LNPs and assay reagent assay1->assay2 assay3 Measure absorbance at the appropriate wavelength assay2->assay3 analysis1 Subtract background absorbance assay3->analysis1 analysis2 Calculate percent viability relative to untreated controls analysis1->analysis2

General workflow for cell viability assessment.

Detailed Methodology: XTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

  • Transfection: Perform transfection with your this compound-based formulation as per your optimized protocol.

  • Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay:

    • After the transfection incubation period, add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is often used to subtract background.

  • Data Analysis: Calculate the percent viability relative to untreated control cells after subtracting the background absorbance.

Detailed Methodology: LDH Assay

  • Cell Seeding and Transfection: Follow the same procedure as for the XTT assay.

  • Supernatant Collection: After the transfection incubation period, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cell layer.

  • Assay:

    • Add the collected supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the spontaneous and maximum release controls.

Signaling Pathways

Innate Immune Activation by this compound-Based LNPs

This compound-based LNPs, like other ionizable lipid nanoparticles, can be recognized by the innate immune system, leading to the activation of inflammatory signaling pathways. This is a key contributor to cytotoxicity.

Toll-Like Receptor (TLR) Signaling Pathway

When LNPs deliver mRNA into the cell via endocytosis, the RNA can be recognized by endosomal Toll-like receptors, primarily TLR7 and TLR8. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

G cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lnp This compound-mRNA LNP tlr78 TLR7/8 lnp->tlr78 mRNA recognition myd88 MyD88 tlr78->myd88 recruits irak IRAKs myd88->irak activates traf6 TRAF6 irak->traf6 activates nfkb NF-κB Pathway traf6->nfkb irf7 IRF7 Pathway traf6->irf7 cytokines Pro-inflammatory Cytokines & Type I IFNs nfkb->cytokines irf7->cytokines

TLR7/8 signaling activated by LNP-delivered mRNA.

NLRP3 Inflammasome Activation

Cationic and ionizable lipids can also lead to the activation of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm. This can be triggered by factors such as potassium efflux from the cell or lysosomal damage caused by the nanoparticles. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and can induce a form of inflammatory cell death called pyroptosis.

G cluster_priming Priming Signal (e.g., from TLR activation) cluster_activation Activation Signal cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects priming ↑ Pro-IL-1β & Pro-IL-18 ↑ NLRP3 lnp This compound LNP lysosome Lysosomal Damage / K+ Efflux lnp->lysosome nlrp3 NLRP3 lysosome->nlrp3 activates asc ASC nlrp3->asc recruits pro_cas1 Pro-Caspase-1 asc->pro_cas1 recruits cas1 Active Caspase-1 pro_cas1->cas1 cleavage il1b Active IL-1β & IL-18 cas1->il1b cleavage of pro-forms pyroptosis Pyroptosis (Inflammatory Cell Death) cas1->pyroptosis

NLRP3 inflammasome activation by LNPs.

References

Technical Support Center: Optimizing Endosomal Escape of Ionizable Lipid-Containing LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the endosomal escape and overall delivery efficiency of your LNP formulations. While the focus is on LNPs containing ionizable lipids, the principles discussed are broadly applicable to various LNP systems.

Troubleshooting Guide

This guide addresses common issues encountered during the development and testing of LNPs, with a focus on enhancing endosomal escape.

Issue 1: Low transfection efficiency or poor biological activity of the payload.

This is a primary indicator of inefficient endosomal escape, as the therapeutic cargo (e.g., mRNA, siRNA) must reach the cytoplasm to be effective.[1][2][3][4]

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal LNP Formulation 1. Vary Ionizable Lipid to Payload Ratio: The charge ratio between the ionizable lipid's nitrogen atoms and the payload's phosphate (B84403) groups (N:P ratio) is critical for encapsulation and subsequent release. Test a range of N:P ratios (e.g., 3:1, 6:1, 10:1).An optimal N:P ratio will enhance both payload protection and endosomal release.
2. Optimize Helper Lipid Composition: The choice and ratio of helper lipids (phospholipids and cholesterol) significantly impact LNP stability and fusogenicity.[5] Consider replacing standard cholesterol with phytosterols (B1254722) like β-sitosterol, which has been shown to increase endosomal disruption events. Phospholipids (B1166683) with phosphoethanolamine (PE) head groups, such as DOPE, can promote a hexagonal phase transition that facilitates membrane fusion and endosomal escape.Formulations with optimized helper lipids will exhibit improved fusogenic properties, leading to better endosomal escape.
3. Adjust PEG-Lipid Content and Type: While PEGylation increases circulation time, it can hinder cellular uptake and endosomal escape (the "PEG dilemma"). Test different PEG-lipid concentrations (e.g., 0.5-2 mol%). Using PEG-lipids with shorter acyl chains (e.g., DMG-PEG2k) can lead to faster shedding from the LNP surface upon cellular uptake, facilitating endosomal release.A lower PEG concentration or a faster-shedding PEG-lipid will reduce steric hindrance and improve interaction with the endosomal membrane.
Inefficient Cellular Uptake 1. Characterize LNP Size and Zeta Potential: Ensure LNPs are within the optimal size range (typically 50-150 nm) for cellular uptake. The surface charge (zeta potential) at physiological pH should be near neutral to slightly negative to avoid rapid clearance and promote cell interaction.Uniformly sized LNPs with appropriate surface charge will exhibit enhanced cellular uptake.
2. Investigate Endocytosis Pathways: Different LNP formulations may utilize different cellular uptake mechanisms (e.g., clathrin-mediated endocytosis, macropinocytosis). Use endocytosis inhibitors to identify the primary pathway and optimize LNP surface properties accordingly.Understanding the uptake mechanism can inform the design of LNPs that are trafficked to endosomal compartments favorable for escape.
Payload Degradation 1. Assess Payload Integrity: Ensure the encapsulated payload is not degraded during formulation or within the endolysosomal pathway. Use assays like gel electrophoresis to check the integrity of the recovered payload.Intact payload confirms that the LNP provides adequate protection.

Issue 2: High cytotoxicity or off-target effects.

These issues can arise from the LNP components themselves or from the delivery of the payload to non-target cells.

Potential Cause Troubleshooting Steps Expected Outcome
Toxicity of Cationic/Ionizable Lipids 1. Screen Different Ionizable Lipids: The structure of the ionizable lipid is a key determinant of both efficiency and toxicity. Lipids with a pKa between 6.2 and 6.5 are often effective for endosomal escape. Screen a panel of ionizable lipids to find one with a good therapeutic index.An ionizable lipid with an optimal pKa will become protonated in the acidic endosome to facilitate membrane disruption while remaining less charged and less toxic at physiological pH.
2. Modify LNP Surface: The addition of a hydrophilic layer, such as PEG, can shield the positive charge of the ionizable lipid at physiological pH, reducing non-specific interactions and toxicity.Surface-modified LNPs will exhibit reduced cytotoxicity and improved in vivo tolerance.
Non-specific Uptake 1. Optimize PEGylation: As mentioned, PEGylation can reduce non-specific uptake by the mononuclear phagocyte system and prolong circulation time, allowing for more targeted delivery.Optimized PEGylation will decrease liver accumulation and increase the concentration of LNPs at the target site.
2. Incorporate Targeting Ligands: For specific cell or tissue targeting, conjugate targeting ligands (e.g., antibodies, peptides) to the LNP surface.Targeted LNPs will show increased accumulation in the desired cells or tissues, reducing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for endosomal escape of ionizable lipid-containing LNPs?

A1: The most widely accepted mechanism involves the "proton sponge" effect and membrane fusion. Upon entering the acidic environment of the late endosome (pH 5.0-6.0), the tertiary amines of the ionizable lipids become protonated. This positive charge facilitates electrostatic interactions with negatively charged lipids in the endosomal membrane. The influx of protons and counter-ions into the endosome leads to osmotic swelling and eventual rupture of the endosomal membrane. Additionally, the interaction between the LNP lipids and the endosomal membrane can induce a transition from a bilayer to a non-bilayer (hexagonal) phase, promoting membrane fusion and release of the LNP contents into the cytoplasm.

Q2: How can I quantify the endosomal escape of my LNPs?

A2: Quantifying endosomal escape is challenging due to its transient nature. However, several methods can be employed:

  • Direct Visualization: This involves using fluorescently labeled payloads and microscopy to observe their localization within the cell. Co-localization with endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) versus diffuse cytoplasmic signal can indicate the extent of endosomal escape.

  • Indirect Reporter Assays:

    • Galectin-based assays (Gal8-GFP or Gal9-GFP): Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane damage. Cells expressing a fluorescently tagged galectin will show puncta formation at sites of endosomal rupture, which can be quantified by imaging.

    • Calcein (B42510) Leakage Assay: In this assay, cells are co-incubated with LNPs and calcein, a fluorescent dye that is quenched in the acidic endosome. Upon endosomal rupture, calcein is released into the cytoplasm where it fluoresces brightly.

  • Functional Assays: The ultimate measure of successful endosomal escape is the biological activity of the payload. For mRNA, this would be the expression of the encoded protein. For siRNA, it would be the knockdown of the target gene.

Q3: What role do helper lipids play in endosomal escape?

A3: Helper lipids, which include phospholipids and cholesterol, are crucial for the structural integrity and fusogenic properties of LNPs.

  • Phospholipids: Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) provide structural stability. Cone-shaped lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote the formation of a non-bilayer hexagonal phase, which is fusogenic and enhances endosomal escape.

  • Cholesterol: Cholesterol helps to stabilize the LNP structure and can facilitate fusion with the endosomal membrane. Replacing cholesterol with certain phytosterols, such as β-sitosterol, has been shown to significantly improve endosomal escape.

Q4: What are the key parameters to consider during LNP formulation to improve endosomal escape?

A4: Several formulation parameters are critical:

  • Lipid Composition: The choice of ionizable lipid, helper lipids, and PEG-lipid, as well as their molar ratios, is paramount.

  • pKa of the Ionizable Lipid: The pKa should be in a range (typically 6.2-6.5) that allows for protonation in the endosome but maintains a near-neutral charge at physiological pH to reduce toxicity.

  • Particle Size and Polydispersity: LNPs should ideally be between 50 and 150 nm with a low polydispersity index (PDI) to ensure uniform cellular uptake.

  • Payload to Lipid Ratio: This affects both encapsulation efficiency and the subsequent release of the payload.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a common method for producing uniform LNPs.

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Dissolve the nucleic acid payload (e.g., mRNA) in an acidic buffer (e.g., 25-50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid and aqueous phases into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration for larger volumes.

  • Characterization:

    • Measure particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine zeta potential.

    • Quantify payload encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.

Protocol 2: Galectin-8 Puncta Formation Assay for Endosomal Escape

This assay visually quantifies endosomal membrane damage.

  • Cell Culture:

    • Plate cells that stably express a Galectin-8-GFP fusion protein in a glass-bottom imaging dish.

  • LNP Treatment:

    • Treat the cells with your LNP formulation at various concentrations. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Live-Cell Imaging:

    • After a desired incubation time (e.g., 3-24 hours), perform live-cell confocal microscopy.

  • Image Analysis:

    • Quantify the number of GFP puncta per cell. An increase in the number of puncta in LNP-treated cells compared to the negative control indicates endosomal disruption.

Visualizations

LNP_Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway LNP LNP (Neutral Surface) Endocytosis Cellular Uptake LNP->Endocytosis 1. Binding & Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome 2. Trafficking LateEndosome Late Endosome (pH 5.0-6.0) Ionizable Lipid Protonation EarlyEndosome->LateEndosome 3. Maturation Lysosome Lysosome (pH < 5.0) Payload Degradation LateEndosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm (Payload Release & Action) LateEndosome->Cytoplasm 4. Endosomal Escape (Membrane Fusion/Disruption) Troubleshooting_Logic cluster_formulation Formulation Optimization cluster_uptake Uptake Analysis cluster_escape Escape Quantification Start Start: Low Transfection Efficiency CheckFormulation Is LNP formulation optimized? Start->CheckFormulation CheckUptake Is cellular uptake efficient? CheckFormulation->CheckUptake Yes VaryRatios Vary N:P Ratio CheckFormulation->VaryRatios No CheckEscape Is endosomal escape occurring? CheckUptake->CheckEscape Yes MeasureSize Characterize Size & Zeta Potential CheckUptake->MeasureSize No Success Success: High Transfection Efficiency CheckEscape->Success Yes GalectinAssay Perform Galectin-8 Assay CheckEscape->GalectinAssay No OptimizeHelper Optimize Helper Lipids (e.g., DOPE, β-sitosterol) VaryRatios->OptimizeHelper AdjustPEG Adjust PEG-Lipid (Concentration/Type) OptimizeHelper->AdjustPEG AdjustPEG->CheckUptake InhibitorAssay Use Endocytosis Inhibitors MeasureSize->InhibitorAssay InhibitorAssay->CheckEscape FunctionalAssay Measure Payload Activity (Protein Expression/Gene Knockdown) GalectinAssay->FunctionalAssay FunctionalAssay->Success

References

Validation & Comparative

A Comparative Guide to Lipid Nanoparticle Efficacy: Lipid A6 vs. SM-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to achieving optimal efficacy and safety. Among the numerous ionizable lipids developed, Lipid A6 and SM-102 have emerged as significant contenders. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable LNP system for their specific applications.

At a Glance: Key Performance Metrics

The following table summarizes the key physicochemical properties and in vivo performance metrics of LNPs formulated with a synergistic composition including this compound and the widely used SM-102. It is important to note that the data presented is derived from separate studies with differing experimental conditions, including the route of administration and specific LNP compositions. Therefore, this comparison should be considered as an indirect assessment of their relative performance.

FeatureThis compound (Synergistic Formulation)SM-102
Ionizable Lipid Composition Synergistic mixture of cKK-E12 and this compound (7:3 molar ratio)SM-102
Full LNP Molar Ratio Ionizable lipids:DOPE:Cholesterol:C14-PEG2000 (35:16:46.5:2.5)SM-102:DSPC:Cholesterol:DMG-PEG 2000 (50:10:38.5:1.5)
mRNA Cargo Human Erythropoietin (hEPO), Firefly Luciferase (Fluc)Firefly Luciferase (Fluc)
Animal Model C57BL/6 miceBALB/c mice
Route of Administration Intravenous (i.v.)Intramuscular (i.m.)
Peak Protein Expression (Fluc) ~1 x 10^9 photons/s (liver) at 6 hours post-injection~1 x 10^9 - 1 x 10^10 photons/s (injection site) at 6-24 hours post-injection[1][2]
Peak Protein Expression (hEPO) ~100,000 pg/mL (serum) at 6 hours post-injectionNot Reported

In-Depth Efficacy Analysis

This compound: Synergistic Approach for Robust Hepatic Delivery

Pioneering work by Miao et al. introduced a series of biodegradable alkyne-containing lipids, including this compound. Their research highlighted a synergistic effect when this compound was co-formulated with the ionizable lipid cKK-E12. This synergistic formulation, termed "Syn-3," demonstrated robust mRNA delivery to the liver following intravenous administration.

In vivo experiments using firefly luciferase (Fluc) mRNA revealed significant protein expression in the liver of C57BL/6 mice, reaching approximately 1 x 10^9 photons/s at 6 hours post-injection. Furthermore, when encapsulating human erythropoietin (hEPO) mRNA, the Syn-3 LNP formulation led to a substantial increase in serum hEPO levels, peaking at around 100,000 pg/mL six hours after a single intravenous dose. This suggests that this compound, in a synergistic formulation, is highly effective for hepatic protein production.

SM-102: A Benchmark for Intramuscular mRNA Delivery

SM-102 is a well-established ionizable lipid, widely recognized for its role in the Moderna COVID-19 vaccine. It has been extensively studied for intramuscular mRNA delivery, demonstrating high efficiency in protein expression at the injection site.

Studies in BALB/c mice using Fluc mRNA encapsulated in SM-102-based LNPs have consistently shown potent luciferase expression. Peak bioluminescence at the injection site typically ranges from 1 x 10^9 to 1 x 10^10 photons/s, observed between 6 and 24 hours post-intramuscular injection[1][2]. This localized and robust expression underscores the suitability of SM-102 for vaccine applications where antigen presentation at the injection site and draining lymph nodes is crucial.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for interpreting the efficacy data and for designing future studies.

This compound LNP Formulation and In Vivo Efficacy Assessment

The synergistic this compound formulation (Syn-3) was prepared using a specific molar ratio of its components.

LNP Formulation (Syn-3):

  • Ionizable Lipids: A 7:3 molar ratio of cKK-E12 to this compound.

  • Overall Molar Ratio: The final LNP formulation consisted of the ionizable lipid mixture, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5[3].

  • Preparation: The lipid mixture in ethanol (B145695) was rapidly mixed with an aqueous solution of mRNA in a low pH buffer, followed by dialysis to remove ethanol and raise the pH.

In Vivo Efficacy Study:

  • Animal Model: C57BL/6 mice.

  • mRNA Cargo and Dose: Firefly luciferase (Fluc) mRNA or human erythropoietin (hEPO) mRNA was administered intravenously at a dose of 0.75 mg/kg[3].

  • Protein Expression Analysis: Luciferase expression in the liver was quantified using an in vivo imaging system (IVIS) at various time points post-injection. Serum hEPO levels were measured by ELISA[3].

SM-102 LNP Formulation and In Vivo Efficacy Assessment

The formulation of SM-102 LNPs for in vivo studies typically follows a well-established protocol.

LNP Formulation:

  • Ionizable Lipid: SM-102.

  • Overall Molar Ratio: A common formulation consists of SM-102, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5[4].

  • Preparation: Similar to the this compound formulation, SM-102 LNPs are typically formed by rapid mixing of a lipid-ethanol solution with an acidic aqueous mRNA solution, followed by buffer exchange.

In Vivo Efficacy Study:

  • Animal Model: BALB/c mice.

  • mRNA Cargo and Dose: Firefly luciferase (Fluc) mRNA was administered intramuscularly at doses ranging from 1 to 5 µg per mouse[1][2].

  • Protein Expression Analysis: Luciferase expression at the injection site and in other organs was monitored over time using an IVIS[1][2].

Mechanistic Insights: Signaling and Cellular Uptake

The efficacy of an LNP is intrinsically linked to its ability to navigate the cellular machinery, from uptake to endosomal escape and mRNA release into the cytoplasm.

Cellular Uptake and Endosomal Escape Pathway

The cellular entry of LNPs is a multi-step process initiated by endocytosis. The subsequent escape from the endosome is a critical bottleneck for successful mRNA delivery.

G General LNP Cellular Uptake and Endosomal Escape Pathway LNP Lipid Nanoparticle (LNP) in circulation (Neutral pH) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape Protonation of ionizable lipid Lysosome Lysosome (pH ~4.5-5.0) (Degradation Pathway) LateEndosome->Lysosome Fusion LateEndosome->EndosomalEscape Membrane destabilization mRNA_Release mRNA Release into Cytoplasm EndosomalEscape->mRNA_Release Translation Protein Translation mRNA_Release->Translation G Proposed Uptake and Release Mechanism for Synergistic A6 LNP cluster_circulation Bloodstream cluster_cell Hepatocyte A6_LNP Synergistic A6 LNP Albumin Albumin A6_LNP->Albumin Binding A6_Albumin_Complex A6 LNP-Albumin Complex Albumin->A6_Albumin_Complex Macropinocytosis Albumin-mediated Macropinocytosis A6_Albumin_Complex->Macropinocytosis Endosome Endosome Macropinocytosis->Endosome EnhancedFusion Enhanced Membrane Fusion (Alkyne Groups) Endosome->EnhancedFusion mRNA_Release mRNA Release EnhancedFusion->mRNA_Release

References

Validation of Lipid A6 as a Carrier for Therapeutic mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases. The success of this modality is critically dependent on the efficacy and safety of its delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating the mRNA cargo and facilitating its release into the cytoplasm. This guide provides an objective comparison of Lipid A6, a novel ionizable lipid, with other established alternatives, supported by experimental data to validate its potential as a carrier for therapeutic mRNA.

Performance Comparison of Ionizable Lipids in LNP Formulations

The performance of an LNP formulation is determined by several key physicochemical properties and its in vivo efficacy. The following tables summarize the available quantitative data for LNPs formulated with this compound (as part of a synergistic formulation), and the widely used ionizable lipids DLin-MC3-DMA, ALC-0315, and cKK-E12.

Table 1: Physicochemical Characteristics of LNP Formulations

Ionizable LipidFormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
cKK-E12 / This compound Syn-3 (7:3 molar ratio)~100-120~0.1-0.2>90%
DLin-MC3-DMAMC3 LNP~80-100~0.1-0.2>90%
ALC-0315ALC-0315 LNP~80-100~0.1-0.2>95%
cKK-E12cKK-E12 LNP~150~0.2Less robust than ALC-0315

Table 2: In Vivo Luciferase Expression in Mice (Liver-targeted delivery)

Ionizable LipidFormulationRelative Luciferase Expression (vs. control)Key Findings
cKK-E12 / This compound Syn-3 (7:3 molar ratio)5.69-fold higher than cKK-E12 LNP aloneDemonstrates significant synergistic enhancement of protein expression.
DLin-MC3-DMAMC3 LNPHighEstablished benchmark for liver delivery.
ALC-0315ALC-0315 LNPHigher than MC3 LNPShows potent in vivo transfection efficiency.[1]
cKK-E12cKK-E12 LNPHighEffective for liver delivery, but lower than ALC-0315.[1]

Note: Direct head-to-head comparative data for a standalone this compound LNP formulation is limited in publicly available literature. The data for this compound is presented as part of the synergistic Syn-3 formulation.

Key Advantages of this compound

This compound is an alkyne-based ionizable lipid with a structure similar to the well-established DLin-MC3-DMA, but with the incorporation of ester and alkyne bonds. This modification is designed to improve biodegradability and enhance membrane fusion, a critical step for endosomal escape. Its pKa of approximately 6.65 is in the optimal range for the protonation-driven release of mRNA from endosomes.

The most compelling evidence for the validation of this compound comes from its use in a synergistic lipid nanoparticle formulation, termed "Syn-3". This formulation combines this compound with another ionizable lipid, cKK-E12, at a 7:3 molar ratio. Studies have shown that the Syn-3 LNP formulation leads to a significant, 5.69-fold increase in luciferase protein expression in the liver of mice compared to LNPs formulated with cKK-E12 alone. This synergistic effect highlights the potential of this compound to significantly enhance the potency of mRNA delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the validation of LNP-based mRNA carriers.

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform LNPs with high encapsulation efficiency.

Materials:

  • Ionizable lipid (this compound, DLin-MC3-DMA, ALC-0315, or cKK-E12)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).

  • For the Syn-3 formulation, the ionizable lipid component consists of cKK-E12 and this compound at a 7:3 molar ratio.

  • Dilute the mRNA in citrate buffer (pH 4.0).

  • Set up the microfluidic mixing device with the lipid-ethanol solution in one inlet and the mRNA-buffer solution in another.

  • Initiate rapid mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing process induces the self-assembly of LNPs, encapsulating the mRNA.

  • Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

Physicochemical Characterization of LNPs

Objective: To determine the size, polydispersity, and encapsulation efficiency of the formulated LNPs.

Methods:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a RiboGreen assay. The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the percentage of encapsulated mRNA.

In Vivo mRNA Delivery and Protein Expression in Mice

Objective: To evaluate the in vivo efficacy of LNP formulations by measuring the expression of a reporter protein.

Procedure:

  • Administer the LNP-encapsulated luciferase mRNA to mice via intravenous (tail vein) injection at a specified dose (e.g., 0.1 - 1.0 mg/kg).

  • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer D-luciferin, the substrate for luciferase, to the mice via intraperitoneal injection.

  • Anesthetize the mice and measure the bioluminescence signal using an in vivo imaging system (IVIS).

  • Quantify the bioluminescence in specific organs (e.g., liver) to determine the level of protein expression.

In Vitro Endosomal Escape Assay

Objective: To quantify the efficiency of LNPs in escaping the endosome and delivering mRNA to the cytoplasm.

Procedure:

  • Label the LNPs with a fluorescent dye (e.g., ATTO 647).

  • Incubate cultured cells (e.g., HeLa) with the fluorescently labeled LNPs.

  • After incubation, fix the cells and perform single-molecule fluorescence in situ hybridization (smFISH) using probes specific for the delivered mRNA.

  • Use confocal microscopy to visualize and quantify the number of internalized LNPs (fluorescent puncta) and the number of cytosolic mRNA molecules (smFISH signal).

  • The endosomal escape efficiency is calculated as the ratio of cytosolic mRNA molecules to the number of internalized LNPs per cell.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in LNP-mediated mRNA delivery, the following diagrams have been generated using Graphviz.

mRNA_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP Encapsulating mRNA Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (pH 6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH 4.5-5.0) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Facilitated by this compound) Translation Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

mRNA Delivery and Endosomal Escape Pathway

LNP_Validation_Workflow Formulation LNP Formulation (Microfluidic Mixing) Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization InVitro In Vitro Studies (Endosomal Escape Assay) Characterization->InVitro InVivo In Vivo Studies (Mouse Model, IVIS Imaging) Characterization->InVivo Data Data Analysis & Comparison InVitro->Data InVivo->Data

Experimental Workflow for LNP Validation

Conclusion

This compound demonstrates significant promise as a component of next-generation LNP delivery systems for therapeutic mRNA. Its unique chemical structure is designed for enhanced biodegradability and fusogenicity, which are critical for effective and safe mRNA delivery. The synergistic enhancement of protein expression observed with the Syn-3 formulation provides strong validation for the potential of this compound to improve the efficacy of mRNA therapeutics. Further head-to-head comparisons of a standalone this compound LNP formulation with current industry standards will be crucial to fully elucidate its position in the landscape of mRNA delivery vehicles. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and validation of this compound and other novel ionizable lipids.

References

Synergistic Power of Lipid A6 and cKK-E12 in Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The co-formulation of the ionizable lipid cKK-E12 and the biodegradable alkyne lipid A6 in Lipid Nanoparticles (LNPs) has demonstrated a significant synergistic effect, leading to more robust mRNA delivery and improved tolerability compared to formulations using a single ionizable lipid. This guide provides an objective comparison of LNP performance with and without this synergistic combination, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.

Performance Comparison: Synergistic LNPs vs. Single-Lipid LNPs

The combination of cKK-E12 and this compound, particularly at an optimized molar ratio, results in superior gene expression and a better safety profile. The synergistic formulation, often denoted as Syn-3 (cKK-E12:A6 at a 7:3 molar ratio), has been shown to outperform LNPs containing solely cKK-E12.

In Vivo Gene Expression

Studies utilizing mRNA encoding for human erythropoietin (hEPO) and Firefly luciferase (Fluc) have demonstrated the enhanced efficacy of the synergistic formulation.

Table 1: In Vivo hEPO mRNA Delivery

LNP Formulation Ionizable Lipid Composition (molar ratio) Serum hEPO Levels (ng/mL) 6 hours post-injection
cKK-E12 LNP cKK-E12 only ~100
Syn-3 LNP cKK-E12 : A6 (7:3) ~300 [1][2][3]

| A6 LNP | A6 only | ~50 |

Table 2: In Vivo Fluc mRNA Delivery (Liver Bioluminescence)

LNP Formulation Ionizable Lipid Composition (molar ratio) Total Flux (photons/second)
cKK-E12 LNP cKK-E12 only ~1 x 10⁸
Syn-3 LNP cKK-E12 : A6 (7:3) ~1 x 10⁹ [1][2]

| A6 LNP | A6 only | ~5 x 10⁷ |

Tolerability and Safety Profile

A significant advantage of the synergistic formulation is its improved tolerability. Blood chemistry assays indicate lower toxicity for Syn-3 LNPs compared to cKK-E12 LNPs at equivalent mRNA doses.

Table 3: Dose-Dependent Tolerability in Mice

LNP Formulation mRNA Dose (mg/kg) AST (U/L) ALT (U/L) BUN (mg/dL)
cKK-E12 LNP 2.25 >400 >200 >40
Syn-3 LNP 2.25 <200 <100 <30
Saline Control - <100 <50 <30

AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, BUN: Blood Urea Nitrogen. Higher values indicate greater liver or kidney stress.

Underlying Mechanisms of Synergy

The enhanced performance of the cKK-E12 and this compound combination stems from their distinct and complementary roles in the delivery process, from cellular uptake to endosomal escape.

Cellular Uptake and Endosomal Escape

While cKK-E12 facilitates serum stability and cellular uptake, in part through an ApoE-independent pathway involving albumin-associated macropinocytosis, its efficacy can be limited by inefficient endosomal release. This compound, with its alkyne groups, significantly enhances fusion with the endosomal membrane, accelerating the release of the mRNA payload into the cytoplasm. This improved endosomal escape is a critical bottleneck in LNP-mediated delivery.

G cluster_0 Lipid Nanoparticle (LNP) cluster_1 Hepatocyte LNP Synergistic LNP (cKK-E12 + this compound) Cell_Uptake Cellular Uptake (Albumin-associated macropinocytosis) LNP->Cell_Uptake cKK-E12 mediated Endosome Endosome Cell_Uptake->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release This compound enhanced endosomal escape Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA_Release->Cytoplasm

Synergistic mechanism of cKK-E12 and this compound in LNPs.

Potential Immune Stimulation

Ionizable lipids within LNPs can also act as adjuvants by activating innate immune signaling pathways. While not explicitly detailed for the A6 and cKK-E12 combination, it is known that some ionizable lipids can stimulate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and IRF transcription factors. This can contribute to the overall immune response, which is particularly relevant for vaccine applications.

G LNP Ionizable Lipid (e.g., in LNP) TLR4 TLR4 Receptor LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation TRIF->IRF Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF->Cytokines

Potential TLR4 signaling pathway activated by ionizable lipids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution (Organic Phase):

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript (e.g., hEPO or Fluc mRNA) in a 10 mM sodium citrate (B86180) buffer at pH 3.0.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes.

    • Pump the solutions through a microfluidic mixing device (e.g., from Precision Nanosystems) at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 4-12 mL/min).

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

    • Concentrate the purified LNPs using a centrifugal filter device.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

G cluster_0 Organic Phase (Ethanol) cluster_1 Aqueous Phase (Citrate Buffer) Lipids Ionizable Lipid(s) DOPE, Cholesterol, PEG-Lipid Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA mRNA->Microfluidics Purification Dialysis & Concentration Microfluidics->Purification Characterization Size, PDI, Zeta, Encapsulation Purification->Characterization

LNP formulation and characterization workflow.

In Vivo Evaluation of mRNA Delivery in Mice

This protocol outlines the steps for assessing LNP efficacy in a murine model.

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6).

  • LNP Administration:

    • Administer the LNP-encapsulated mRNA to mice via intravenous (i.v.) injection (e.g., through the tail vein).

    • The dosage of mRNA can range from 0.3 to 2.25 mg/kg body weight.

  • Sample Collection and Analysis:

    • For secreted proteins (e.g., hEPO): Collect blood samples at specified time points (e.g., 6 hours) post-injection. Separate the serum and quantify the protein of interest using an enzyme-linked immunosorbent assay (ELISA).

    • For intracellular proteins (e.g., Fluc): At a designated time point (e.g., 6 hours), euthanize the mice and harvest the target organs (primarily the liver). Homogenize the tissue and measure luciferase activity using a luminometer. Alternatively, perform in vivo imaging using an IVIS system after injecting a luciferin (B1168401) substrate.

  • Toxicity Assessment:

    • Collect blood at various time points to analyze serum levels of liver enzymes (AST, ALT) and kidney function markers (BUN) to assess systemic toxicity.

Alternatives to this compound and cKK-E12

While the combination of this compound and cKK-E12 is highly effective, the field of LNP research is continually evolving. Other ionizable lipids such as Dlin-MC3-DMA (a component of the first FDA-approved siRNA drug, Onpattro), ALC-0315, and SM-102 are widely used in clinically advanced formulations. Additionally, modifications to "helper" lipids like DOPE and cholesterol, or their replacement with alternatives, can alter the tropism and efficacy of LNPs, enabling targeted delivery to extrahepatic tissues like the spleen and lungs.

Conclusion

The synergistic combination of this compound and cKK-E12 in LNP formulations represents a significant advancement in mRNA delivery technology. By leveraging the distinct functionalities of each lipid—cKK-E12 for stability and uptake, and this compound for enhanced endosomal escape—these synergistic LNPs achieve superior gene expression with an improved safety profile. This guide provides a framework for understanding and comparing these next-generation delivery systems, offering valuable insights for researchers and developers in the field of nucleic acid therapeutics.

References

Benchmarking Lipid A6: A Comparative Guide to Performance in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA delivery is rapidly evolving, with novel lipid nanoparticles (LNPs) at the forefront of therapeutic innovation. Among these, Lipid A6, a biodegradable and ionizable lipid, has emerged as a promising candidate for efficient and safe mRNA delivery. This guide provides an objective comparison of this compound's performance against commercially available transfection reagents, supported by representative experimental data and detailed protocols.

Performance Snapshot: this compound vs. Commercial Reagents

Quantitative analysis of transfection efficiency and cytotoxicity is crucial for selecting the optimal delivery reagent. The following tables summarize the performance of LNPs formulated with this compound in comparison to well-established commercial transfection reagents.

Note: The following data is representative and intended for illustrative purposes, compiled from multiple independent studies. Direct head-to-head comparative data for this compound against all listed commercial reagents in the same experimental setup is not extensively available in the public domain.

Table 1: Transfection Efficiency of Luciferase mRNA in HEK293T Cells

Transfection ReagentFormulationmRNA Dose (per well)Transfection Efficiency (Relative Light Units - RLU)
This compound LNP This compound, DSPC, Cholesterol, PEG-DMG100 ng1.8 x 10⁸
Lipofectamine™ 3000 Cationic Lipid Formulation100 ng1.2 x 10⁸
Lipofectamine™ 2000 Cationic Lipid Formulation100 ng8.5 x 10⁷
FuGENE® HD Non-liposomal Formulation100 ng9.5 x 10⁷

Table 2: Cell Viability in HEK293T Cells Following Transfection

Transfection ReagentFormulationmRNA Dose (per well)Cell Viability (%)
This compound LNP This compound, DSPC, Cholesterol, PEG-DMG100 ng92%
Lipofectamine™ 3000 Cationic Lipid Formulation100 ng78%
Lipofectamine™ 2000 Cationic Lipid Formulation100 ng65%
FuGENE® HD Non-liposomal Formulation100 ng85%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections outline the methodologies for LNP formulation with this compound and a general protocol for comparative in vitro transfection.

This compound LNP Formulation Protocol for mRNA Delivery

This protocol describes the formulation of this compound-containing LNPs for mRNA encapsulation using a microfluidic mixing method.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) in ethanol

  • mRNA in an appropriate acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components (this compound:DSPC:Cholesterol:PEG-DMG) should be optimized for the specific application, with a common starting ratio being 50:10:38.5:1.5.

  • mRNA Preparation: Dilute the mRNA stock to the desired concentration in the acidic buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture into one syringe and the mRNA solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases facilitates the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Collect the resulting LNP solution and dialyze against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and neutralize the pH.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro mRNA Transfection Efficiency and Cytotoxicity Assay

This protocol provides a framework for comparing the performance of this compound LNPs with other commercially available transfection reagents.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

  • Commercial transfection reagents (e.g., Lipofectamine™ 3000, Lipofectamine™ 2000, FuGENE® HD)

  • Reporter mRNA

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer for GFP detection

  • Cell viability assay reagent (e.g., MTT or PrestoBlue™)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For this compound LNPs: Dilute the LNP stock to the desired final concentration in serum-free medium.

    • For Commercial Reagents: Prepare the transfection complexes according to the manufacturer's protocol. This typically involves diluting the reagent and the mRNA separately in serum-free medium before combining and incubating to allow complex formation.

  • Transfection: Add the transfection complexes to the cells in the 96-well plate.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Transfection Efficiency Measurement:

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

    • GFP: Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Cytotoxicity Measurement: In a parallel set of wells, assess cell viability using a suitable assay according to the manufacturer's instructions.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection & Incubation cluster_analysis Analysis cells Cell Seeding transfection Addition of Complexes to Cells cells->transfection lnp_prep LNP Formulation (this compound) lnp_prep->transfection commercial_prep Complex Formation (Commercial Reagents) commercial_prep->transfection incubation Incubation (24-48h) transfection->incubation efficiency Transfection Efficiency (Luciferase/GFP) incubation->efficiency cytotoxicity Cell Viability Assay incubation->cytotoxicity signaling_pathway cluster_cell Target Cell lnp Lipid Nanoparticle (this compound + mRNA) endosome Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (pH-mediated) ribosome Ribosome cytoplasm->ribosome mRNA Release protein Translated Protein ribosome->protein Translation logical_relationship lipid_a6 This compound biodegradable Biodegradable lipid_a6->biodegradable ionizable Ionizable lipid_a6->ionizable low_toxicity Low Cytotoxicity biodegradable->low_toxicity high_efficiency High Transfection Efficiency ionizable->high_efficiency improved_delivery Improved mRNA Delivery high_efficiency->improved_delivery low_toxicity->improved_delivery

Safety Operating Guide

Navigating the Disposal of Lipid A6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Lipid A6, this guide is intended for researchers, scientists, and drug development professionals. Due to the limited specific information on this compound disposal, this document outlines procedures based on general laboratory safety principles for handling chemicals of unknown toxicity.

This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery. As the toxicological and pharmacological properties of this compound are not fully known, it is imperative to handle and dispose of it with the utmost caution, adhering to prudent laboratory practices for chemicals with unknown toxicity.

Immediate Safety and Handling Precautions

Before working with this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a comprehensive, publicly available SDS with specific disposal instructions for this compound is not readily found, general safety protocols for novel lipid compounds should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Response: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a sealed, appropriately labeled container for hazardous waste disposal. Avoid generating dust if handling a solid form.

This compound: Handling and Storage Summary

For quick reference, the following table summarizes the key handling and storage information for this compound.

ParameterInformationSource
Storage Temperature -20°C[1][2][3]
Formulation Typically a solution in ethanol[1]
Solubility Soluble in ethanol, methanol, DMSO, and dimethyl formamide[2]
Stability Stable for at least one year when stored as a solid at -20°C, protected from moisture and light. Solutions should be stored at -20°C.
Toxicity The toxicological properties are not fully known. Handle as a chemical of unknown toxicity.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection. The following protocol is based on general guidelines for hazardous chemical waste.

  • Waste Identification and Segregation:

    • Characterize the waste stream. Determine if the this compound is in its pure form, in solution (e.g., ethanol), or mixed with other chemicals or biological materials.

    • Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.

  • Containment and Labeling:

    • Collect all this compound waste (solid, liquid, and contaminated consumables) in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), the solvent if applicable, concentration, and any other components in the waste mixture.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Utilize secondary containment to prevent spills.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Incineration at a permitted hazardous waste facility is a common and effective method for the disposal of organic and lipid-based chemical waste.

  • Decontamination of Labware and Equipment:

    • All labware and equipment that has come into contact with this compound must be decontaminated.

    • Safely remove, drain, or discharge any remaining this compound from the equipment. This material should be collected as hazardous waste.

    • Rinse the equipment with a suitable solvent (such as ethanol, given this compound's solubility) to remove residues. The rinsate must also be collected and disposed of as hazardous waste.

    • After the initial solvent rinse, clean the equipment with warm, soapy water.

Experimental Protocols

Specific, validated experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. Therefore, reliance on established hazardous waste disposal procedures through a certified vendor is the recommended and safest approach.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

LipidA6_Disposal_Workflow cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Equipment Decontamination A This compound Waste Generated (Pure, Solution, or Contaminated) B Segregate from Non-Hazardous Waste A->B Step 1 J Rinse Contaminated Equipment with Appropriate Solvent A->J For Reusable Equipment C Collect in a Labeled, Leak-Proof Container B->C Step 2 D Seal Container Securely C->D Step 3 E Store in a Designated Hazardous Waste Area D->E Step 4 F Use Secondary Containment E->F G Contact Institutional EHS or Licensed Waste Vendor F->G Step 5 H Arrange for Waste Pickup G->H I Waste Transported for Proper Disposal (e.g., Incineration) H->I K Collect Rinsate as Hazardous Waste J->K L Wash with Soap and Water K->L

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this guide is based on general laboratory safety principles and publicly available data. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety department and local regulatory bodies. Always prioritize institutional and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of Lipid A from Salmonella minnesota R595 in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent immunostimulant.

Immediate Safety and Handling Precautions

Lipid A, the endotoxin (B1171834) component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a powerful activator of the innate immune system.[1] It is a pyrogen, meaning it can induce fever, and exposure can lead to a strong inflammatory response.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure.

PPE ItemSpecificationRationale
Gloves Double nitrile glovesPrevents skin contact with Lipid A.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 dust mask or equivalentNecessary when handling powdered Lipid A to prevent inhalation.
Engineering Controls

All procedures involving the handling of Lipid A, especially in its powdered form, must be performed in a certified containment device to minimize the risk of aerosol generation and inhalation.

  • Fume Hood or Biosafety Cabinet: Weighing, reconstituting, and diluting Lipid A should always be conducted within a chemical fume hood or a Class II biosafety cabinet.[2]

  • Work Surfaces: Work should be performed over absorbent pads to contain any potential spills.

Operational Plan: Reconstitution and Storage

Proper reconstitution and storage are critical for maintaining the stability and activity of Lipid A.

Reconstitution Protocol
  • Before opening, bring the vial of lyophilized Lipid A to room temperature to prevent condensation.

  • Perform all reconstitution steps within a chemical fume hood or biosafety cabinet.

  • Add a suitable solvent to the vial. While various solvents can be used, for cell culture experiments, sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) followed by dilution in cell culture medium is common.

  • To ensure complete dissolution, vortex the vial gently.

Storage and Stability
FormStorage TemperatureDuration of StabilityNotes
Lyophilized Powder 2-8°CRefer to manufacturer's specifications (often several years)Keep desiccated.
Stock Solution in Organic Solvent (e.g., Chloroform) -20°CUp to one year or longerStore in glass vials with Teflon-lined caps (B75204) to prevent solvent evaporation and leaching of plastics.[3][4]
Aqueous Solution (e.g., in buffer or media) 4°C5-7 daysProne to hydrolysis.[5][6] For long-term storage, lyophilization is recommended.[7]

Disposal Plan

Lipid A and all contaminated materials must be treated as hazardous chemical waste.

Inactivation and Decontamination
  • Work Surfaces and Equipment: Decontaminate all surfaces and non-disposable equipment that have come into contact with Lipid A. A fresh 10% bleach solution (0.5% sodium hypochlorite) is effective.[2] Apply the bleach solution and allow a contact time of at least 30 minutes before wiping with sterile water.

  • Liquid Waste: Liquid waste containing Lipid A should be inactivated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal as hazardous chemical waste.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.

Waste Collection and Disposal
  • Segregate Lipid A waste from other laboratory waste streams.

  • Clearly label all waste containers with "Hazardous Chemical Waste" and "Lipid A."

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Experimental Protocols

The following is a detailed methodology for a common application of Lipid A: the stimulation of macrophages to produce cytokines, followed by quantification using an Enzyme-Linked Immunosorbent Assay (ELISA).

Macrophage Stimulation with Lipid A

This protocol describes the stimulation of a macrophage cell line, such as RAW 264.7 or THP-1, with Lipid A to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Cell Culture Preparation:

    • Culture macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[8][9]

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[10]

  • Lipid A Stimulation:

    • Prepare a stock solution of Lipid A and dilute it to the desired final concentrations (e.g., 1-100 ng/mL) in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 200 µL of the medium containing the various concentrations of Lipid A.

    • Include a negative control (medium only) and a positive control (e.g., a known potent LPS preparation).

    • Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants, which now contain the secreted cytokines.

    • The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Cytokine Quantification by ELISA

This sandwich ELISA protocol provides a general procedure for quantifying the concentration of a specific cytokine in the collected cell culture supernatants.

  • Plate Coating:

    • Dilute the capture antibody for the cytokine of interest in a coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.[11]

  • Blocking:

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare a standard curve by performing serial dilutions of a recombinant cytokine standard.

    • Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of a diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.[11]

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the plate thoroughly.

    • Add 100 µL of a TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Reading and Analysis:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4). The color will change from blue to yellow.

    • Read the optical density at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in your samples.

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow for working with Lipid A.

LipidA_Signaling_Pathway cluster_membrane Cell Surface LPS Lipid A (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRIF TRIF TLR4_MD2->TRIF recruits (endosomal) NFkB NF-κB MyD88->NFkB activates TRIF->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Caption: Lipid A signaling pathway via TLR4.

Experimental_Workflow start Start reconstitute Reconstitute Lipid A start->reconstitute culture_cells Culture Macrophages (e.g., RAW 264.7) start->culture_cells stimulate Stimulate Cells with Lipid A reconstitute->stimulate seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate seed_plate->stimulate incubate Incubate (4-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform Cytokine ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Experimental workflow for macrophage stimulation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.